delta - 6S - Undecalactone
Description
Significance of Lactones in Natural Product Chemistry and Biocatalysis
Lactones are widespread as secondary metabolites in plants, microorganisms, insects, and marine organisms. mdpi.com They are integral components of many natural products, contributing to their distinct flavors, aromas, and biological activities. numberanalytics.commdpi.com In natural product chemistry, lactones are found in a vast array of structurally complex and biologically active molecules, including antibiotics, anti-inflammatory agents, and cytotoxic compounds. mdpi.comacs.org
The synthesis of lactones, particularly in their optically active forms, is a major focus in organic chemistry due to the significant impact of stereochemistry on their biological function. mdpi.com Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for lactone synthesis. nih.govau.dk Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs), offer high selectivity and efficiency in producing enantiomerically pure lactones. nih.govau.dk These biocatalytic methods are crucial for the sustainable production of high-value lactones used in the pharmaceutical, cosmetic, and food industries. nih.govau.dk
Overview of Delta-Lactones as a Class of Research Interest
Delta-lactones (δ-lactones) are a specific class of lactones featuring a six-membered ring. nih.gov They are notable for their presence in various fruits and are significant contributors to their characteristic flavors and aromas. chemicalbull.com Beyond their sensory properties, δ-lactones are valuable building blocks in the synthesis of more complex organic molecules. chemicalbull.com
Researchers are actively exploring the synthesis and biological activities of δ-lactones. ontosight.ai Studies have indicated that certain δ-lactone derivatives possess antimicrobial, antifungal, and anticancer properties, making them promising candidates for therapeutic development. chemicalbull.comontosight.ai The stereoselective synthesis of chiral δ-lactones is a key area of research, as the biological activity is often dependent on the specific stereoisomer. acs.org Various synthetic strategies, including chemo-enzymatic methods and cooperative catalysis, have been developed to achieve high stereoselectivity in δ-lactone production. rsc.orgorganic-chemistry.orgnih.gov
Specific Focus on the Stereoisomer δ-6S-Undecalactone in Advanced Chemical and Biological Studies
Among the various δ-lactones, the stereoisomer δ-6S-undecalactone has garnered specific attention in advanced chemical and biological research. This particular isomer, also known as (6S)-(-)-6-hexyltetrahydro-2H-pyran-2-one, is distinguished by its specific sensory characteristics, described as fruity, sweet, and milky. leffingwell.com
The synthesis of optically pure δ-undecalactone enantiomers, including the 6S isomer, has been a subject of investigation to understand the structure-activity relationship and to enable their use in specific applications. Research has focused on methods to achieve high enantiomeric excess, such as diastereomeric resolution using amino acid derivatives. researchgate.net These advanced synthetic and analytical studies are crucial for elucidating the unique properties and potential applications of the δ-6S-undecalactone stereoisomer.
| Property | Value | Reference |
| Molecular Formula | C11H20O2 | nih.govontosight.aiodowell.comdemonchyaromatics.comscent.vn |
| Molecular Weight | 184.28 g/mol | nih.govontosight.aiodowell.com |
| Appearance | Colorless to pale yellow liquid | nih.govontosight.aiodowell.com |
| Odor | Fruity, peach-like, creamy | leffingwell.comontosight.aiodowell.comdemonchyaromatics.comscent.vn |
| Boiling Point | 152-155 °C at 10.5 mm Hg | nih.govodowell.comscent.vn |
| Density | ~0.969 g/mL at 25 °C | nih.govodowell.com |
| Refractive Index | ~1.459 at 20 °C | nih.govodowell.comdemonchyaromatics.com |
Properties
CAS No. |
108861-13-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.28 |
Purity |
95% min. |
Synonyms |
Delta - 6S - Undecalactone |
Origin of Product |
United States |
Chemical Synthetic Approaches to δ Undecalactone and Its Stereoisomers
Classical Chemical Synthesis Methodologies for δ-Lactones
Traditional chemical synthesis provides a foundational framework for the production of δ-lactones, including δ-undecalactone. These methods often involve oxidation and rearrangement reactions to construct the desired lactone ring system.
Oxidation Reactions for Cyclic Ether Formation
A prominent strategy for the synthesis of δ-lactones is the Baeyer-Villiger oxidation, which involves the oxidation of a cyclic ketone to the corresponding lactone. This reaction is a powerful tool for the formation of the cyclic ether linkage characteristic of lactones. The regioselectivity of the oxidation, which dictates the position of oxygen insertion, is a critical aspect of this methodology.
The Baeyer-Villiger oxidation of 2-hexylcyclopentanone (B84021) is a direct and widely recognized method for the synthesis of δ-undecalactone. organic-chemistry.org In this reaction, a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, is employed as the oxidizing agent. sigmaaldrich.comchem-station.comwikipedia.org The reaction proceeds through the Criegee intermediate, where the peracid adds to the carbonyl group of the ketone. This is followed by the migration of one of the alkyl groups attached to the carbonyl carbon to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org
The migratory aptitude of the substituents on the ketone is a key factor in determining the regioselectivity of the Baeyer-Villiger oxidation. Generally, the group that is more capable of stabilizing a positive charge will preferentially migrate. organic-chemistry.org In the case of 2-hexylcyclopentanone, the more substituted carbon atom of the cyclopentane (B165970) ring migrates, leading to the desired δ-undecalactone. The reaction conditions, including the choice of peracid, solvent, and temperature, can be optimized to achieve high yields of the target lactone. researchgate.netresearchgate.net While effective, the use of stoichiometric amounts of peracids can present challenges in terms of safety and waste management on an industrial scale. nih.gov
Table 1: Examples of Baeyer-Villiger Oxidation of Cyclopentanone (B42830) Derivatives
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | m-CPBA | CH₂Cl₂ | Room Temp | 36 | >80 |
| HClO₄ | m-CPBA | CH₂Cl₂ | Room Temp | 36 | >80 |
| Sc(OTf)₃ | m-CPBA | CH₂Cl₂ | Room Temp | 36 | 87 |
| Cu(OTf)₂ | m-CPBA | CH₂Cl₂ | Room Temp | 24 | 89 |
This table presents data for the oxidation of cyclopentanone as a model system, illustrating typical catalysts, oxidants, and reaction conditions that are applicable to substituted cyclopentanones like 2-hexylcyclopentanone. researchgate.net
An alternative and often safer approach to the Baeyer-Villiger oxidation utilizes a urea-hydrogen peroxide (UHP) adduct in the presence of an acid, such as formic acid. wikipedia.orgresearchgate.net UHP is a stable, solid source of hydrogen peroxide, making it easier and safer to handle than concentrated aqueous solutions of hydrogen peroxide. researchgate.net In this method, the formic acid reacts with hydrogen peroxide from the UHP adduct to form performic acid in situ. Performic acid is a strong oxidizing agent that then carries out the Baeyer-Villiger oxidation of the cyclic ketone.
This method has been successfully applied to the oxidation of various cyclic ketones to their corresponding lactones. rsc.org The use of UHP in combination with an organic acid or anhydride (B1165640) offers a milder and more controlled oxidation process. nih.gov This approach can be particularly advantageous for large-scale synthesis where the safety and handling of reagents are of paramount concern. The reaction conditions can be tuned by varying the temperature and the molar ratios of the ketone, UHP, and formic acid to optimize the yield of the desired δ-lactone.
Intramolecular Rearrangement Reactions
Intramolecular rearrangements represent another class of classical chemical reactions that can be harnessed for the synthesis of δ-lactones. These reactions involve the transformation of a single molecule into an isomer, often through a cyclic transition state, to form the lactone ring.
The intramolecular Cannizzaro reaction is a disproportionation reaction that can occur in dialdehydes that lack α-hydrogens. wikipedia.orgorganic-chemistry.org In a hypothetical application to the synthesis of δ-undecalactone, 2-hexylglutaraldehyde could undergo an intramolecular Cannizzaro-type reaction. In the presence of a strong base, one of the aldehyde groups would be oxidized to a carboxylic acid, while the other would be reduced to a primary alcohol. beilstein-journals.org
The resulting hydroxy acid could then undergo spontaneous or acid-catalyzed lactonization to form the six-membered δ-lactone ring of δ-undecalactone. This proposed pathway is based on the general principles of the intramolecular Cannizzaro reaction, which has been shown to produce lactones from other dialdehydes, such as in the case of phenanthrene-4,5-dicarbaldehyde which forms a lactone under basic conditions. rsc.orgresearchgate.net However, the direct application of this method to 2-hexylglutaraldehyde for the synthesis of δ-undecalactone is not extensively documented in the scientific literature, and it remains a more theoretical approach compared to the well-established Baeyer-Villiger oxidation. The feasibility of this reaction would depend on the relative rates of the intramolecular Cannizzaro reaction versus potential side reactions, such as intermolecular reactions or aldol-type condensations if any enolizable protons are present.
Asymmetric and Stereoselective Synthesis of Chiral δ-Undecalactone
δ-Undecalactone possesses a chiral center, and its enantiomers can exhibit different sensory properties. This has driven the development of asymmetric and stereoselective synthetic methods to produce enantiomerically pure or enriched forms of the molecule. These advanced approaches often employ chiral catalysts or enzymes to control the stereochemical outcome of the reaction.
The asymmetric Baeyer-Villiger oxidation is a powerful strategy for the synthesis of chiral lactones. nih.gov This can be achieved through the kinetic resolution of racemic ketones or the desymmetrization of prochiral ketones. colab.ws In a kinetic resolution, one enantiomer of a racemic ketone is oxidized faster than the other, allowing for the separation of the unreacted ketone and the lactone product in enantiomerically enriched forms. nih.gov The use of chiral catalysts, such as metal complexes with chiral ligands, can induce enantioselectivity in the oxidation process. colab.ws
Biocatalysis offers a highly effective and environmentally benign approach to asymmetric synthesis. rsc.org Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can catalyze the oxidation of cyclic ketones with high regio- and enantioselectivity. wikipedia.org For instance, the oxidation of 2-n-hexylcyclopentanone has been demonstrated using engineered baker's yeast (Saccharomyces cerevisiae) containing a cyclohexanone (B45756) monooxygenase, yielding the corresponding δ-lactone. Lipases can also be employed in chemo-enzymatic systems to generate peracids in situ for enantioselective Baeyer-Villiger oxidations. core.ac.uk These enzymatic methods often proceed under mild conditions and can provide access to high-purity chiral lactones. nih.gov
Table 2: Strategies for Asymmetric Synthesis of Chiral Lactones
| Method | Catalyst/Enzyme | Substrate Type | Outcome | Key Features |
| Catalytic Asymmetric Baeyer-Villiger Oxidation | Chiral N,N'-dioxide-Sc(III) complex | Prochiral or racemic cyclic ketones | Enantiomerically enriched lactones | High yields and enantioselectivities (up to 95% ee) for various lactones. colab.ws |
| Kinetic Resolution via Baeyer-Villiger Oxidation | Chiral catalyst | Racemic 2-substituted cyclopentanones | Enantiomerically enriched lactone and unreacted ketone | Provides both enantiomers in high enantiomeric excess. nih.gov |
| Biocatalytic Baeyer-Villiger Oxidation | Engineered Baker's Yeast (CHMO) | 2-n-Hexylcyclopentanone | Chiral δ-undecalactone | Utilizes a whole-cell biocatalyst for the asymmetric oxidation. |
| Chemo-enzymatic Baeyer-Villiger Oxidation | Novozyme-435 (Lipase) | Substituted cyclohexanones | Chiral ε-caprolactones | In situ generation of peracid using a lipase (B570770) and UHP. rsc.org |
This table summarizes various approaches to the asymmetric synthesis of chiral lactones, highlighting the versatility of both chemical and biological catalysts in achieving high stereocontrol. These principles are directly applicable to the synthesis of the enantiomers of δ-undecalactone.
Enzymatic Resolution Techniques for Enantiomeric Purity Enhancement
Enzymatic resolution is a powerful tool for separating racemic mixtures of chiral compounds. This method takes advantage of the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the two.
Lipases are a class of enzymes that have been extensively used in the kinetic resolution of various chiral compounds, including lactones. In the context of δ-undecalactone, lipase-catalyzed stereoselective hydrolysis has proven to be an effective method for enhancing enantiomeric purity.
One notable study investigated the hydrolysis of a range of saturated δ-lactones, including δ-undecalactone. The research found that a lipase from Pseudomonas species (KW51) exhibited excellent performance, yielding the highest enantiomeric excesses. nih.gov For δ-undecalactone, this enzymatic resolution resulted in an enantiomeric excess (ee) of greater than 99% at 50% conversion. nih.gov The efficiency of this resolution is highlighted by the high enantiomeric ratio (E > 100) and the relatively short reaction time of 10 hours. nih.gov The optimal conditions for this lipase-catalyzed hydrolysis were determined to be a pH of 8 and a temperature of 12.5°C. nih.gov This method demonstrates the utility of lipases in producing highly enantiomerically enriched δ-undecalactone.
Interactive Data Table: Lipase-Catalyzed Resolution of δ-Lactones
| Lactone | Enzyme Source | Enantiomeric Excess (ee) at 50% Conversion | Enantiomeric Ratio (E) | Reaction Time (h) | Optimal pH | Optimal Temperature (°C) |
| δ-Undecalactone | Pseudomonas species (KW51) | >99% | >100 | 10 | 8 | 12.5 |
| δ-Dodecalactone | Pseudomonas species (KW51) | >99% | >100 | 10 | 8 | 12.5 |
| δ-Octalactone | Not specified | Lower ee | Not specified | Not specified | Not specified | Not specified |
| γ-Nonalactone | Not specified | 70% | 11 | Not specified | Not specified | Not specified |
Diastereomeric resolution is a classical method for separating enantiomers. It involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. Following separation, the resolving agent is removed to yield the individual enantiomers of the original compound.
In the synthesis of optically pure δ-lactones, amino acid derivatives have been successfully employed as cost-effective resolving agents. nih.gov A study demonstrated the efficient synthesis of six optically pure δ-lactones using N-Carbobenzyloxy-L-alanine (Cbz-L-alanine). nih.gov This method resulted in both enantiomers of the δ-lactones being obtained with over 98% enantiomeric excess. nih.gov This high level of enantiomeric purity underscores the effectiveness of diastereomeric resolution using readily available amino acid derivatives for the preparation of optically pure δ-lactones. nih.gov
Biocatalytic Asymmetric Synthesis Strategies
Biocatalytic asymmetric synthesis offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. This approach utilizes enzymes or whole-cell systems to catalyze stereoselective reactions, leading to the desired chiral product from a prochiral substrate.
Carbonyl reductases are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. Through protein engineering, the selectivity and activity of these enzymes can be enhanced for specific substrates.
A significant advancement in the synthesis of chiral δ-lactones involves the use of an engineered carbonyl reductase variant, SmCRM5, from Serratia marcescens. rsc.org This variant was developed through structure-guided directed evolution and exhibited improved specific activity towards a range of substrates. rsc.org In the asymmetric synthesis of 13 different γ- and δ-lactones, SmCRM5 demonstrated high stereoselectivities of up to 99%. rsc.org For the model substrate, 5-oxodecanoic acid, which is a precursor to (R)-δ-decalactone, the engineered enzyme showed a 13.8-fold higher specific activity and yielded the product in 99% ee. rsc.org The preparative synthesis of six different δ-lactones in high yields and enantiopurities highlights the potential of this biocatalytic approach for the cost-effective and environmentally friendly production of high-value chiral lactones. rsc.org While δ-undecalactone was not the primary focus of this specific study, the broad substrate tolerance and high stereoselectivity of the engineered enzyme suggest its potential applicability in the synthesis of this compound as well.
Interactive Data Table: Performance of Engineered Carbonyl Reductase (SmCRM5)
| Substrate | Product | Stereoselectivity (ee) | Specific Activity Improvement |
| 5-Oxodecanoic acid | (R)-δ-Decalactone | 99% | 13.8-fold higher |
| Various keto acids | 13 γ-/δ-Lactones | Up to 99% | Improved for most substrates |
The nucleophilic ring-opening of enantiomerically pure epoxides (oxiranes) is a versatile strategy for the synthesis of a wide range of chiral compounds, including β-substituted alcohols. dntb.gov.ua This approach involves the reaction of a nucleophile with an epoxide, leading to the formation of a new carbon-nucleophile bond and a hydroxyl group. The stereochemistry of the product is typically well-controlled. While this method is a fundamental tool in asymmetric synthesis, its specific application to produce the δ-hydroxy acid precursor of δ-undecalactone from an enantiomerically pure alkyl-oxirane is not prominently documented in the reviewed literature. General methodologies for the ring-opening of oxiranes exist, but detailed studies focusing on the synthesis of δ-undecalactone through this pathway, including specific nucleophiles, catalysts, and reaction outcomes, are not widely reported.
Mitsunobu Reaction in Stereoselective δ-Lactone Synthesis
The Mitsunobu reaction stands as a powerful tool in organic synthesis for achieving the stereoselective formation of esters, including the intramolecular esterification that leads to lactones. This reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable for the synthesis of chiral molecules from optically active precursors. The canonical Mitsunobu conditions involve the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
In the context of δ-lactone synthesis, the Mitsunobu reaction is employed for the intramolecular cyclization of a δ-hydroxy carboxylic acid. The reaction mechanism involves the activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, transforming it into a good leaving group. Subsequent intramolecular nucleophilic attack by the carboxylate anion proceeds via an SN2 pathway, resulting in the formation of the δ-lactone with inversion of configuration at the carbon bearing the hydroxyl group. This stereospecificity is a key advantage for controlling the final stereochemistry of the lactone ring.
While direct examples of the Mitsunobu reaction for the synthesis of δ-undecalactone are not extensively detailed in readily available literature, the principle is widely applied in the synthesis of various lactones. The success of the reaction is contingent on several factors, including the steric hindrance around the reacting centers and the specific reaction conditions employed.
Baeyer–Villiger Oxidation for Lactone Formation
The Baeyer-Villiger oxidation is a classic and highly effective method for the conversion of ketones to esters, and more specifically, cyclic ketones to lactones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the oxidation is a critical aspect, with the migratory aptitude of the adjacent carbon atoms determining the structure of the resulting lactone. Generally, the more substituted carbon atom preferentially migrates.
In the synthesis of δ-undecalactone, the Baeyer-Villiger oxidation of 2-hexylcyclopentanone is a primary and industrially relevant route. The reaction involves treating 2-hexylcyclopentanone with a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. The oxygen atom is inserted between the carbonyl carbon and the more substituted α-carbon of the cyclopentanone ring, leading to the expansion of the five-membered ring to a six-membered δ-lactone.
The choice of oxidant and catalyst can significantly influence the reaction's efficiency and selectivity. For instance, using hydrogen peroxide, a greener oxidizing agent, often requires a catalyst to achieve reasonable reaction rates and yields. Various catalytic systems, including those based on tin, have been developed to promote the Baeyer-Villiger oxidation with hydrogen peroxide. The reaction conditions, such as temperature and solvent, are also crucial parameters that need to be optimized to maximize the yield of the desired δ-undecalactone and minimize the formation of byproducts.
Precursors and Substrates in Chemical Synthesis Pathways
Cyclopentanone Derivatives as Starting Materials
Cyclopentanone and its derivatives are common and versatile starting materials for the synthesis of δ-undecalactone. The core strategy involves the introduction of the C6 alkyl side chain onto the cyclopentanone ring, followed by a ring expansion to form the δ-lactone.
Alternative approaches to 2-substituted cyclopentanones involve the alkylation of pre-formed enolates of cyclopentanone or the Dieckmann condensation of adipic esters followed by alkylation and decarboxylation. These methods provide flexibility in introducing various alkyl chains to the cyclopentanone core.
Glutaraldehyde (B144438) Derivatives as Precursors
While less commonly cited for δ-undecalactone synthesis, glutaraldehyde and its derivatives represent potential precursors. A hypothetical synthetic route could involve a double Wittig-type reaction with appropriate phosphorus ylides to construct the carbon skeleton. For instance, a Wittig reaction between a protected glutaraldehyde derivative and a C6-containing ylide could form a key intermediate. Subsequent functional group manipulations, including reduction and cyclization, would be necessary to form the δ-lactone ring. The challenge in such an approach lies in controlling the stereochemistry and achieving high yields in the multi-step sequence.
Hydroxyalkylamides and Oxo Acids as Chiral Building Blocks
For the enantioselective synthesis of δ-undecalactone, the use of chiral building blocks derived from the "chiral pool" is a powerful strategy. This approach utilizes readily available, enantiomerically pure natural products as starting materials.
Hydroxy acids, in particular, are valuable chiral precursors. For example, an enantiomerically pure 5-hydroxyundecanoic acid could be directly cyclized to the corresponding chiral δ-undecalactone. The cyclization can be promoted by various reagents, including those used in the Mitsunobu reaction, which would proceed with inversion of configuration, or through other acid-catalyzed lactonization methods that may proceed with retention of configuration.
Biosynthetic Pathways and Biotransformation of δ Undecalactone
Elucidation of Biosynthetic Routes in Biological Systems
The formation of δ-undecalactone in biological systems is not a standalone process but rather the result of complex metabolic pathways that modify larger precursor molecules. Microorganisms, particularly yeasts, have been shown to be capable of producing δ-lactones through the transformation of fatty acids. These processes involve a series of enzymatic reactions that introduce functional groups and shorten the carbon chain of the fatty acid to the required length for lactonization.
The primary routes for the biosynthesis of δ-undecalactone and related δ-lactones originate from the modification of fatty acids. These pathways are responsible for introducing a hydroxyl group at the δ-position (the 5th carbon) of a fatty acid, which is a prerequisite for the subsequent intramolecular esterification (lactonization) that forms the stable five-membered ring of the δ-lactone.
The β-oxidation pathway is a major catabolic process for breaking down fatty acids to produce energy. wikipedia.org In the context of lactone biosynthesis, this pathway plays a crucial role in shortening the carbon chain of a hydroxylated fatty acid precursor to the appropriate length. nih.gov The process occurs in both mitochondria and peroxisomes and involves a cycle of four enzymatic reactions that sequentially cleaves two-carbon units (acetyl-CoA) from the fatty acid chain. wikipedia.orgnih.gov
For the formation of a C11 lactone like δ-undecalactone, a longer chain hydroxylated fatty acid undergoes a specific number of β-oxidation cycles. The key is that the β-oxidation process stops at a point where the hydroxyl group is correctly positioned for lactonization. Intermediates in the β-oxidation of hydroxy fatty acids can accumulate, depending on the relative activities of the pathway's enzymes, such as acyl-CoA oxidase and 3-hydroxyacyl-CoA dehydrogenase. nih.govresearchgate.netresearchgate.net This accumulation of a specific hydroxy acyl-CoA intermediate allows for its subsequent conversion to the corresponding δ-lactone.
Table 1: Key Enzymes in the β-Oxidation Pathway
| Enzyme | Function in the Pathway |
|---|---|
| Acyl-CoA Dehydrogenase | Introduces a double bond between the α and β carbons. |
| Enoyl-CoA Hydratase | Adds a water molecule across the double bond, forming a hydroxyl group. nih.gov |
| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. nih.gov |
This interactive table summarizes the roles of the core enzymes involved in the β-oxidation cycle.
An alternative pathway for the introduction of the necessary hydroxyl group on the fatty acid precursor involves the action of lipoxygenases (LOX). semanticscholar.org This pathway is particularly relevant for the conversion of unsaturated fatty acids like linoleic acid. mdpi.com Lipoxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides. mdpi.com
For instance, in the biosynthesis of δ-decalactone from linoleic acid, a 13-lipoxygenase is involved. semanticscholar.orgmdpi.com This enzyme specifically oxygenates linoleic acid at the 13th carbon atom, leading to the formation of a hydroperoxide. This hydroperoxide is then converted to a hydroxy fatty acid, which can subsequently enter the β-oxidation pathway for chain shortening and eventual lactonization. semanticscholar.org
The introduction of a hydroxyl group onto the fatty acid backbone is the critical step that directs the molecule towards lactone formation. nih.gov Without this hydroxyl group, the fatty acid would typically be completely degraded through β-oxidation. The position of the hydroxyl group determines the size of the resulting lactone ring; for δ-lactones, hydroxylation must occur at the 5-position of the final carboxylic acid. nih.gov
This crucial hydroxylation can be achieved through several enzymatic mechanisms:
Hydratases: These enzymes catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid. Oleate hydratases, for example, can convert oleic acid into 10-hydroxystearic acid. cnr.it
Hydroxylases/Oxygenases: These enzymes, such as certain cytochrome P450 monooxygenases, can directly introduce a hydroxyl group onto a saturated or unsaturated fatty acid chain. google.com
Lipoxygenases: As mentioned previously, these enzymes introduce a hydroperoxy group that is subsequently reduced to a hydroxyl group. semanticscholar.org
The biotransformation of oleic acid can lead to the formation of other valuable lactones, such as γ-dodecalactone. nih.gov In some engineered yeast strains, the expression of specific enzymes allows for the production of δ-decalactone from linoleic acid. researchgate.net
The starting materials for the biosynthesis of δ-undecalactone are long-chain fatty acids, which are abundant in nature, particularly in vegetable oils. The specific fatty acid used as a substrate will influence the final lactone product.
Unsaturated fatty acids are common precursors for the microbial production of lactones. Their double bonds provide a reactive site for the initial enzymatic attack, often hydroxylation or epoxidation, which is the first step in their conversion to lactones. semanticscholar.org
Linoleic Acid: This C18 polyunsaturated fatty acid is a well-established precursor for the biosynthesis of δ-decalactone in various microorganisms. semanticscholar.orgmdpi.comnih.gov The conversion process typically begins with the action of a lipoxygenase to form a hydroxy fatty acid, which is then chain-shortened via β-oxidation. mdpi.comresearchgate.net
Oleic Acid: This C18 monounsaturated fatty acid is also a known substrate for lactone production. While it is often associated with the production of γ-lactones like γ-decalactone and γ-dodecalactone, its conversion pathways share similarities with those for δ-lactones. semanticscholar.orgresearchgate.net The initial step involves the hydration of its double bond to introduce a hydroxyl group. cnr.it
Table 2: Unsaturated Fatty Acid Precursors and Resulting Lactones
| Precursor Fatty Acid | Chemical Formula | Common Resulting Lactone(s) |
|---|---|---|
| Oleic Acid | C18H34O2 | γ-Decalactone, γ-Dodecalactone semanticscholar.orgresearchgate.net |
This interactive table highlights the relationship between common unsaturated fatty acid substrates and the lactones they can be biotransformed into.
Precursor Identification and Utilization
Hydroxy Fatty Acids (e.g., 5-Hydroxyundecanoic Acid, Ricinoleic Acid) as Immediate Precursors
The formation of δ-undecalactone often begins with hydroxy fatty acids, which serve as direct precursors. The most immediate precursor is 5-hydroxyundecanoic acid; its intramolecular esterification, or lactonization, directly yields the δ-undecalactone ring structure. nih.gov This cyclization process is a key step in the formation of many lactones and can occur spontaneously, particularly under acidic conditions.
A more complex but industrially significant pathway involves the biotransformation of ricinoleic acid (12-hydroxy-9-octadecenoic acid), the primary component of castor oil. researchgate.net Various microorganisms, especially yeasts like Yarrowia lipolytica, can metabolize ricinoleic acid through the peroxisomal β-oxidation pathway. researchgate.netresearchgate.net This metabolic process sequentially shortens the fatty acid's carbon chain by removing two-carbon units in each cycle. wikipedia.orgabcam.com When ricinoleic acid is the substrate, this pathway eventually produces a 4-hydroxydecanoic acid intermediate, which then cyclizes to form the well-known aroma compound γ-decalactone. researchgate.net While the primary product from ricinoleic acid is often the C10 γ-lactone, the underlying β-oxidation mechanism is the fundamental process that generates the hydroxy acid precursors necessary for lactonization. The formation of the C11 δ-undecalactone would require a different starting substrate or a modified metabolic pathway that results in a 5-hydroxyundecanoic acid intermediate.
Undecylenic Acid and its Esters as Substrates
Undecylenic acid (10-undecenoic acid), which can be derived from the cracking of castor oil, also serves as a substrate for producing lactones. google.com Chemical synthesis methods can isomerize the double bond of undecylenic acid and facilitate ring closure with sulfuric acid to produce γ-undecalactone. google.com Biotechnological routes using microorganisms can also convert undecylenic acid and its esters. These processes typically involve microbial hydration of the double bond to introduce a hydroxyl group, followed by the β-oxidation pathway to shorten the chain to the appropriate length for lactonization. The position of the hydroxyl group determines whether a γ- or δ-lactone is formed.
Glucose as a Renewable Precursor in Biosynthesis
While biotransformation of fatty acid precursors is common, δ-undecalactone can also be produced via de novo biosynthesis, starting from simple carbon sources like glucose. mdpi.com This process is significantly more complex as the microorganism must first synthesize fatty acids from scratch (lipogenesis) before modifying them to create the lactone. researchgate.netnih.gov In this pathway, glucose is metabolized through glycolysis to produce acetyl-CoA, the fundamental building block for fatty acid synthesis. nih.gov Through a series of enzymatic steps, a C11 fatty acid chain is built. Subsequent steps would require specific enzymes, such as hydroxylases, to introduce a hydroxyl group at the 5-position, followed by limited β-oxidation to yield the 5-hydroxyundecanoic acid precursor, which then lactonizes. researchgate.net This de novo pathway is a rare trait in microorganisms but is of high interest for producing "natural" flavors from renewable resources. mdpi.comresearchgate.netnih.gov
De Novo Biosynthesis vs. Biotransformation Processes
The production of lactones can be broadly categorized into two distinct biotechnological approaches: de novo biosynthesis and biotransformation. mdpi.comresearchgate.net
Biotransformation involves converting a precursor molecule, which is structurally similar to the final product, into the desired compound. mdpi.com For δ-undecalactone, this means adding a precursor like ricinoleic acid or undecylenic acid to a microbial culture. researchgate.net The microorganisms then perform a limited number of enzymatic steps—such as β-oxidation and hydration—to modify the precursor into the target lactone. mdpi.com This method is generally more straightforward and often results in higher yields because the metabolic distance from substrate to product is short. mdpi.com
De novo biosynthesis , on the other hand, is the synthesis of the target molecule from a simple, structurally unrelated carbon source like glucose. mdpi.comresearchgate.net The microorganism must utilize its central metabolism to build the entire carbon backbone of the molecule. nih.gov This requires a complex and highly regulated network of metabolic pathways, including fatty acid synthesis and specific modification enzymes. researchgate.net While technologically more challenging, de novo synthesis is highly desirable as it relies on inexpensive and renewable feedstocks and avoids the use of costly or unsustainable hydroxy fatty acids. mdpi.com
| Feature | De Novo Biosynthesis | Biotransformation |
| Starting Substrate | Simple sugars (e.g., Glucose) researchgate.net | Precursor molecules (e.g., Ricinoleic Acid, Undecylenic Acid) mdpi.com |
| Process Complexity | High (involves complete synthesis pathways) researchgate.net | Low to Moderate (involves a few enzymatic steps) |
| Microbial Trait | Rare among microorganisms researchgate.net | Widespread among microorganisms mdpi.com |
| Feedstock Cost | Generally low and renewable mdpi.com | Can be high and less sustainable mdpi.com |
| Yield Potential | Often lower due to metabolic burden | Often higher due to proximity to product |
| "Natural" Label | Qualifies as "natural" under US & EU law researchgate.net | Qualifies as "natural" under US & EU law researchgate.net |
Enzymology and Genetic Regulation of δ-Lactone Biosynthesis
Key Enzymes and Their Catalytic Roles
Acyl Coenzyme A Oxidase Isozymes (POX Genes) and Their Impact on Lactone Production
A critical enzyme family in the β-oxidation pathway responsible for lactone production is acyl-coenzyme A oxidase (Aox), encoded by POX genes. tandfonline.com These enzymes catalyze the first, and often rate-limiting, step of each β-oxidation cycle: the dehydrogenation of an acyl-CoA ester. abcam.comlibretexts.org The yeast Yarrowia lipolytica, a model organism for studying lipid metabolism and lactone production, possesses multiple POX genes (POX1 through POX6), each encoding an Aox isozyme with a different specificity for the chain length of the fatty acyl-CoA substrate. tandfonline.com
The composition of these Aox isozymes significantly impacts the final products of biotransformation. nih.gov For instance, Aox2 has a preference for long-chain fatty acids, while Aox3 is specific for short-chain substrates. tandfonline.comresearchgate.net This specialization is crucial for controlling the β-oxidation cascade. To produce a C11 lactone, the process must be halted after a specific number of cycles. If the β-oxidation continues unchecked, the hydroxy fatty acid intermediate will be fully degraded to acetyl-CoA, and no lactone will accumulate.
Genetic engineering of the POX genes has been a key strategy to enhance lactone production. nih.gov Studies on the production of γ-decalactone (a C10 lactone) have shown that deleting the POX3 gene, which encodes the short-chain specific Aox3, prevents the further degradation of the C10 intermediate. nih.govscispace.com This blockage leads to the accumulation of the desired 4-hydroxydecanoic acid precursor and a significant increase in γ-decalactone yield. nih.gov A similar strategy could be applied for δ-undecalactone production, where controlling the β-oxidation at the C11 level would be essential. Disrupting the genes responsible for oxidizing C11 and shorter chains would be critical to prevent the degradation of the 5-hydroxyundecanoic acid precursor.
| Gene/Mutant | Enzyme Specificity | Effect on γ-Decalactone Production (in Y. lipolytica) | Reference |
| Wild-Type | Contains full set of Aox isozymes | Baseline production, often with reconsumption of the lactone | nih.gov |
| Δpox3 | Lacks short-chain specific Aox3 | Significantly increased production (e.g., 220 mg/L vs 50 mg/L in one study) | nih.gov |
| Δpox2,3,5 | Lacks long-chain, short-chain, and another Aox | Reduced growth on fatty acids, affects lactone production | researchgate.net |
| Δpox2,3,4,5 | Lacks most Aox activity | Cannot grow on fatty acids, no lactone reconsumption | scispace.com |
This demonstrates that the precise control and genetic modification of acyl-CoA oxidase isozymes are fundamental to optimizing the microbial production of specific lactones like δ-undecalactone. researchgate.net
Hydratase Enzymes in Fatty Acid Hydroxylation
Hydratase enzymes, specifically fatty acid hydratases (FAHs), are crucial in the biosynthesis of hydroxy fatty acids, which are the direct precursors to lactones like δ-undecalactone. mdpi.com These enzymes catalyze the stereospecific addition of a water molecule to a non-activated carbon-carbon double bond in an unsaturated fatty acid chain. mdpi.comacs.org This reaction is a key step in introducing the hydroxyl group at a specific position, which ultimately determines the ring size of the resulting lactone.
The mechanism of FAHs is FAD-dependent, where the flavin cofactor appears to stabilize the active conformation of the enzyme rather than participating directly in the redox chemistry. mdpi.com The process is highly regio- and stereoselective. For instance, the fatty acid hydratase from Lactobacillus plantarum has been used for the conversion of linoleic acid into (S)-10-hydroxy-cis-12-octadecenoic acid with an enantiomeric excess greater than 99%. mdpi.com This high degree of stereocontrol is fundamental in producing a specific enantiomer of a chiral lactone. The hydroxy fatty acid produced can then serve as a substrate for the β-oxidation pathway, which shortens the carbon chain to the required length before lactonization occurs. semanticscholar.org
Cytochrome P450 Enzymes in Hydroxylase Activity
Cytochrome P450 monooxygenases (CYPs) represent another major class of enzymes involved in the formation of lactone precursors through their hydroxylase activity. mdpi.comresearchgate.net These heme-containing enzymes are versatile biocatalysts that mediate the oxidation of a vast array of substrates, including fatty acids. frontiersin.org CYPs catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond, a chemically challenging transformation. nih.gov This reaction introduces a hydroxyl group at specific, often non-activated, positions along the fatty acid chain. researchgate.netnih.gov
The catalytic cycle of CYPs is complex, involving the transfer of electrons from a redox partner, typically a reductase. The regioselectivity of hydroxylation can occur at positions near the carboxyl terminus, along the alkyl chain (in-chain), or at the terminal (ω) or sub-terminal (ω-1, ω-2) positions. researchgate.net For lactone synthesis, in-chain hydroxylation is particularly relevant. For example, specific CYPs can hydroxylate C8–C12 fatty acids at the C4 and C5 positions, which after cyclization, yield the corresponding γ- and δ-lactones, respectively. acs.orgnih.gov The regio- and stereoselectivity of CYP-catalyzed hydroxylations are determined by the specific enzyme's active site architecture, which orients the substrate appropriately for the reaction. nih.gov While hydroxylation by CYPs generally proceeds with retention of configuration at the reacting carbon, the precise control of stereochemistry is a key feature of these enzymatic transformations. nih.gov
Delta-6 Desaturase (FADS2 Gene) in Polyunsaturated Fatty Acid Metabolism
Delta-6-desaturase, an enzyme encoded by the FADS2 gene, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs). researchgate.net It catalyzes the first and rate-limiting step in the biosynthesis of highly unsaturated fatty acids by introducing a cis double bond at the delta-6 position of the fatty acyl chain. researchgate.net The primary substrates for this enzyme are linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid). nih.govresearchgate.net
Enzymatic Reaction Kinetics and Mechanisms
The efficiency and specificity of δ-undecalactone biosynthesis are governed by the kinetic properties and reaction mechanisms of the involved enzymes. Understanding these aspects is crucial for optimizing biotechnological production.
Kinetic Analysis of Delta-6 Desaturase in Multi-Enzyme Systems
The kinetics of delta-6 desaturase are complex, especially within a multi-enzyme microsomal system where other reactions compete for the same substrates. Kinetic analyses are affected by several factors, including the presence of endogenous fatty acid substrates within the microsomal preparation and the activities of preceding and competing enzymes like acyl-CoA synthetase and lysophospholipid acyltransferase.
A study analyzing the kinetics of delta-6 desaturase in a multi-enzyme system developed an HPLC-based assay to overcome limitations of previous methods. This analysis revealed that endogenous linoleic acid in hepatic microsomes was present at concentrations comparable to the added substrates, significantly impacting the measured kinetics. nih.gov Through a combination of experimental approaches and computer modeling to dissect the kinetics from competing reactions, the study determined a Kₘ of 1.5 µM and a Vₘₐₓ of 0.63 nmol/min for delta-6 desaturase. nih.gov These values were substantially different from those calculated without correcting for endogenous substrate and competing reactions (Kₘ of 10.7 µM and Vₘₐₓ of 0.08 nmol/min), highlighting the critical importance of accounting for the complexities of the cellular environment in kinetic studies. nih.gov
Table 1: Kinetic Parameters of Delta-6 Desaturase
| Parameter | Uncorrected Value | Corrected Value (via Computer Modeling) |
|---|---|---|
| Kₘ | 10.7 µM | 1.5 µM |
| Vₘₐₓ | 0.08 nmol/min | 0.63 nmol/min |
Data derived from a study on hepatic microsomal delta-6 desaturase, illustrating the impact of endogenous substrates and competing reactions on kinetic measurements. nih.gov
Stereochemical Features of Enzymatic Biotransformations
The biosynthesis of δ-undecalactone, which possesses a chiral center at the C-6 position, necessitates a high degree of stereochemical control during the enzymatic reactions. The specific (S) configuration of the target molecule is determined by the stereoselectivity of the enzymes involved in its formation, particularly the enzyme that creates the chiral hydroxy fatty acid precursor.
Enzymes such as hydratases, cytochrome P450s, and various reductases exhibit remarkable stereoselectivity. mdpi.comnih.govrsc.org For example, fatty acid hydratases can catalyze the hydration of a double bond to produce a hydroxyl group with a specific stereochemistry, often with very high enantiomeric excess (ee). mdpi.comresearchgate.net Similarly, engineered carbonyl reductases have been used for the stereoselective synthesis of chiral δ-lactones, achieving up to 99% ee for the (R)-enantiomer of δ-decalactone from the corresponding 5-oxoacid. researchgate.netrsc.org
The stereochemical outcome of these biotransformations is dictated by the precise three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation. This orientation ensures that the chemical reaction—be it hydration, hydroxylation, or reduction—occurs on one specific face of the substrate molecule, leading to the preferential formation of one enantiomer over the other. nih.gov This enzymatic control is essential for producing optically pure compounds like (6S)-undecalactone.
Regulation of Gene Expression in Biosynthetic Pathways
The production of δ-undecalactone is tightly controlled at the genetic level through the regulation of the expression of genes encoding the necessary biosynthetic enzymes. Cellular control mechanisms ensure that these enzymes are synthesized in the required amounts and at the appropriate times, thereby managing metabolic flux and conserving cellular resources.
The regulation of metabolic enzyme expression is a classic paradigm in molecular biology. nih.gov A common strategy in biosynthetic pathways is the control of enzyme levels at the transcriptional level. nih.gov This is often mediated by transcription factors that can sense the concentration of specific metabolites, such as the final product of the pathway or an intermediate. mdpi.com For instance, in many pathways, the end-product can act as a co-repressor, binding to a transcription factor to inhibit the expression of the pathway's genes—a mechanism known as end-product feedback inhibition. nih.gov
Transcriptional Regulation of Delta-6 Desaturase Gene
The delta-6-desaturase (D6D) enzyme plays a pivotal role in the biosynthesis of polyunsaturated fatty acids (PUFAs) by introducing a double bond at the delta-6 position of fatty acid chains. This is often a rate-limiting step in the pathway. The expression of the gene encoding D6D is subject to complex transcriptional regulation.
Studies have shown that the transcription of the delta-6 desaturase gene is influenced by the presence of PUFAs themselves. Both n-6 and n-3 PUFAs have been found to suppress the hepatic expression of the rodent delta-6 desaturase gene by inhibiting its rate of transcription. Conversely, certain synthetic compounds, such as the peroxisome proliferator-activated receptor alpha (PPARα) activator WY 14,643, can significantly enhance the transcription of this gene by over 500%. This dual regulation suggests that the cell can finely tune the production of PUFAs based on the available lipid pool. The regulation is crucial as delta-6 desaturation is an essential step for PUFA-mediated regulation of other genes, such as the fatty acid synthase gene.
Impact of Regulatory Elements (e.g., Direct Repeat-1)
Specific DNA sequences known as regulatory elements are key to controlling gene transcription. In the case of the human delta-6 desaturase gene, a functional imperfect direct repeat-1 (DR-1) element has been identified in its 5'-flanking region, located at position -385/-373. This DR-1 element serves as a response element for the PPARα activator WY 14,643.
The induction of the delta-6 desaturase promoter activity by WY 14,643 is dependent on the expression of PPARα. Electrophoretic mobility shift assays have demonstrated that nuclear proteins, specifically a heterodimer of PPARα and the retinoic acid receptor X (RXR)alpha, interact directly with this DR-1 sequence. This interaction is a key mechanism for upregulating the gene's transcription. This indicates that the DR-1 element is a crucial functional component in the transcriptional regulation of the human delta-6 desaturase gene, thereby playing a significant role in the synthesis of long-chain polyunsaturated fatty acids that can serve as precursors for lactone biosynthesis.
Microbial Systems for δ-Undecalactone Production
The biotechnological production of lactones, including δ-undecalactone, leverages the metabolic capabilities of various microorganisms. Yeasts, in particular, have been extensively studied and utilized for their efficiency in converting fatty acid substrates into valuable aroma compounds.
Yeast Strains and Their Biotransformation Capabilities
The yeast Yarrowia lipolytica is a well-established and preferred microorganism for the biotransformation of hydroxy fatty acids into lactones, most notably γ-decalactone. mdpi.com This yeast is particularly well-suited for this process due to its high capacity to grow on hydrophobic substrates like fatty acids and oils. jst.go.jpnih.govresearchgate.net The conversion process involves the β-oxidation pathway, where a long-chain hydroxy fatty acid, such as ricinoleic acid from castor oil, is shortened to a C10 precursor, 4-hydroxydecanoic acid. jst.go.jpresearchgate.net This precursor then undergoes spontaneous intramolecular cyclization (lactonization) under acidic conditions to form the corresponding lactone. researchgate.net
Y. lipolytica's efficiency stems from a robust enzymatic system that includes lipases, acyl-CoA oxidases, and cytochrome P450 enzymes. jst.go.jpnih.govresearchgate.net However, the yield can be limited by factors such as the reconsumption of the produced lactone and the formation of by-products like 3-hydroxy-γ-decalactone. mdpi.com Research has focused on metabolic engineering to improve yields, for instance, by creating mutant strains with disruptions in the POX genes that encode acyl-CoA oxidases, thereby controlling the β-oxidation flux and minimizing lactone degradation. mdpi.com
| Strain Type | Key Metabolic Feature | Impact on Lactone Production | Reference |
|---|---|---|---|
| Wild-Type | Standard β-oxidation pathway | Produces γ-decalactone but also by-products like 3-hydroxy-γ-decalactone and reconsumes product. | mdpi.com |
| POX-mutant (low acyl-CoA oxidase activity) | Disrupted genes for acyl-CoA oxidase | Reduced reconsumption of γ-decalactone, leading to significantly higher accumulation (up to 26 times more than wild-type). | mdpi.com |
| Engineered for hydroxylation | Performs hydroxylation of non-hydroxylated fatty acids | Enables production of γ-dodecalactone from oleic acid and δ-decalactone from linoleic acid. | nih.gov |
The yeasts Sporobolomyces odorus and Sporidiobolus salmonicolor (the teleomorphic state of S. salmonicolor) are known for their ability to produce a variety of lactones and have been instrumental in elucidating biosynthetic pathways through studies with labeled precursors. researchgate.netresearchgate.net Research using deuterium-labeled precursors has provided significant insights into the metabolic routes leading to these aroma compounds.
A study involving deuterium-labeled α-linolenic acid fed to cultures of Sporobolomyces odorus identified the formation of labeled (Z)-dec-7-eno-5-lactone (δ-jasmin lactone) and (Z,Z)-dodeca-6,9-dieno-4-lactone. researchgate.net This demonstrated that these lactones were biosynthesized from oxygenated intermediates of linolenic acid. researchgate.net Similarly, the metabolism of deuterium-labeled epoxyfatty acids in Sporidiobolus salmonicolor was investigated. researchgate.net The results showed that the yeast first enantiospecifically hydrolyzes the racemic epoxyfatty acids via an epoxide hydrolase, followed by further conversion into various hydroxy fatty acids and, ultimately, γ-lactones. researchgate.net These studies are crucial for understanding the specific enzymatic steps, such as hydroxylation and β-oxidation, and the stereospecificity involved in lactone biosynthesis in these yeasts.
| Yeast Species | Deuterium-Labelled Precursor | Identified Labeled Products | Key Finding | Reference |
|---|---|---|---|---|
| Sporobolomyces odorus | α-Linolenic acid | (Z)-dec-7-eno-5-lactone, (Z,Z)-dodeca-6,9-dieno-4-lactone | Lactones are biosynthesized from oxygenated intermediates of the precursor fatty acid. | researchgate.net |
| Sporidiobolus salmonicolor | Epoxyfatty acids | Dihydroxy-, hydroxyoxo-, and hydroxy fatty acids; γ-lactones | Metabolism involves enantiospecific hydrolysis by an epoxide hydrolase as an initial step. | researchgate.net |
The genus Candida was one of the first to be identified for its ability to produce lactones from the catabolism of hydroxy fatty acids. mdpi.com As early as 1963, studies reported that several Candida species could metabolize ricinoleic acid, leading to the accumulation of metabolic intermediates, including 4-hydroxydecanoic acid, the direct precursor to γ-decalactone. mdpi.comjst.go.jp This early work established that the formation of γ-decalactone resulted from the shortening of the hydroxy fatty acid via the β-oxidation pathway followed by spontaneous lactonization. mdpi.com
While Yarrowia lipolytica has become a preferred organism for industrial production, various other yeasts, including different Candida species and commercial brewing yeasts, also possess the capability to convert hydroxylated fatty acids into aroma lactones. nih.gov For example, commercial beer brewing yeast has been shown to effectively convert hydroxy fatty acids into γ-dodecalactone, achieving a conversion ratio of 87%. nih.gov This demonstrates that the enzymatic machinery for lactone formation is present across a diverse range of yeast species, offering various options for biotechnological applications.
Pichia guilliermondii and Rhodotorula glutinis Applications
The yeasts Pichia guilliermondii and Rhodotorula glutinis have been recognized for their roles in biocontrol and metabolite production. researchgate.netresearchgate.net Rhodotorula glutinis, an oleaginous red yeast, is particularly notable for its ability to synthesize a variety of valuable compounds, including lipids and carotenoids. nih.gov Its lipid content can be substantial, with a fatty acid profile dominated by oleic, linoleic, and palmitic acids, which can serve as precursors for lactone biosynthesis. nih.govresearchgate.netresearchgate.net The biosynthesis of these intracellular lipids is influenced by factors such as a high carbon-to-nitrogen ratio in the culture medium. nih.gov The metabolic pathways in R. glutinis involve the conversion of acetyl-CoA to malonyl-CoA, followed by a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex. nih.gov While direct applications for δ-undecalactone are not extensively detailed, the organism's robust lipid metabolism makes it a candidate for biotransformation processes. nih.govmdpi.com Similarly, Pichia guilliermondii is studied for its enzymatic activities, such as those involved in the lysine biosynthesis pathway, indicating a complex metabolic system that could be harnessed for other biotransformations. nih.gov
Table 1: Fatty Acid Composition of Rhodotorula glutinis
| Fatty Acid | Percentage in Total Pool |
|---|---|
| Oleic Acid (C18:1) | > 60% |
| Palmitic Acid (C16:0) | 10% - 30% |
| Linoleic Acid (C18:2) | 5% - 25% |
Data sourced from multiple studies on R. glutinis lipid profiles. nih.gov
Bacterial Strains in δ-Lactone Biogenesis
Certain bacterial strains, particularly Lactic Acid Bacteria, play a crucial role in the initial steps of lactone formation through their ability to modify fatty acid precursors.
Lactic Acid Bacteria (LAB) in Fatty Acid Hydroxylation
Lactic Acid Bacteria (LAB) are instrumental in the hydroxylation of unsaturated fatty acids, a critical precursor step for lactonization. tandfonline.comresearchgate.net For instance, the LAB strain Lactobacillus sakei has been shown to effectively hydroxylate oleic acid to 10-hydroxystearic acid. nih.govnih.govspringernature.com This hydroxylation process is enzymatic and requires a coenzyme like NADPH as an electron donor. nih.govspringernature.com Researchers have demonstrated that L. sakei can convert over 90% of the oleic acid in a medium at 15°C within 30 to 48 hours. tandfonline.comresearchgate.netnih.gov The resulting hydroxy fatty acids can then be converted into aroma lactones by yeasts. nih.govspringernature.com This two-step process, involving bacterial hydration followed by yeast-driven β-oxidation and lactonization, is a recognized pathway for producing flavor compounds. researchgate.net
Lactobacillus plantarum for δ-Dodecalactone Production (analogous to δ-undecalactone research)
Research into the production of δ-dodecalactone by Lactobacillus plantarum provides a valuable analogue for understanding δ-undecalactone biogenesis. L. plantarum is a versatile LAB species known for its ability to produce Conjugated Linoleic Acid (CLA) from linoleic acid through various enzymatic activities. mdpi.com This demonstrates its capacity to metabolize fatty acids. Strains of L. plantarum have shown a high tolerance to linoleic acid, converting it into less toxic compounds. mdpi.com For example, L. plantarum ZS2058 was found to be a highly efficient CLA producer, converting over 50% of linoleic acid. mdpi.com The organism can also utilize ricinoleic acid as a precursor. mdpi.com This ability to modify and process long-chain fatty acids is directly relevant to the pathways required for producing other lactones, such as δ-undecalactone, from corresponding hydroxy fatty acid precursors. sharif.edu
Filamentous Fungi in Lactone Biosynthesis (e.g., Fusarium poae, Trichoderma viride)
Filamentous fungi are significant producers of a wide array of secondary metabolites, including mycotoxins and aroma compounds like lactones. Species from the genera Fusarium and Trichoderma possess the enzymatic machinery necessary for these complex biosynthetic processes. taylorfrancis.com Fusarium poae, for instance, is known to produce a diverse range of mycotoxins, including various trichothecenes, which are sesquiterpene metabolites. researchgate.net The biosynthesis of these compounds involves complex pathways, highlighting the fungus's metabolic versatility. researchgate.net
Trichoderma species, such as T. viride, are also recognized for producing secondary metabolites with antifungal properties, including polyketides and terpenes. researchgate.net These fungi can inhibit the growth of pathogenic fungi like Fusarium and can also affect their mycotoxin biosynthesis, sometimes through biotransformation or degradation of the toxins. nih.govnih.gov This metabolic capability suggests that these fungi could be explored for their potential in lactone biosynthesis, given their proven ability to perform complex modifications of organic molecules. nih.gov
Metabolic and Genetic Engineering for Enhanced δ-Undecalactone Biosynthesis
To overcome the limitations of natural microbial production, such as low yields and the creation of unwanted byproducts, metabolic and genetic engineering strategies are employed. nih.gov These techniques aim to optimize the biosynthetic pathways to increase the production of the desired lactone.
Strategies for Pathway Optimization and Yield Improvement
A primary strategy for enhancing lactone production is the optimization of the β-oxidation pathway in host microorganisms, such as the yeast Yarrowia lipolytica. researchgate.net This oleaginous yeast is a favored organism for producing γ-decalactone from ricinoleic acid, a process that serves as a model for other lactones. researchgate.netresearchgate.net Engineering efforts focus on several key areas:
Blocking Competing Pathways: To channel metabolic flux towards the target molecule, competing pathways are often disabled. For example, deleting genes responsible for the reconsumption of the produced lactone can significantly increase the final yield. nih.gov
Enhancing Precursor Supply: Increasing the availability of necessary precursors is crucial. This can involve upregulating genes in the fatty acid synthesis pathway or introducing heterologous enzymes to produce specific hydroxy fatty acids. researchgate.net
Optimizing β-Oxidation Flux: The multi-gene acyl-CoA oxidase (POX) family in Y. lipolytica is critical for the β-oxidation process. Disrupting specific POX genes, such as pox3 which encodes a short-chain acyl-CoA oxidase, can slow the degradation of intermediate-chain precursors, thereby increasing the accumulation of desired C10 or C11 precursors for lactonization. nih.gov
Process Engineering: Beyond genetic manipulation, process optimization plays a vital role. This includes strategies like fed-batch cultivation to control substrate concentration and avoid toxicity, and the use of carrier systems like expanded vermiculite to improve the distribution and availability of hydrophobic substrates like fatty acids. nih.govresearchgate.net
These combined approaches of genetic engineering and bioprocess optimization have led to significant improvements in the production of valuable lactones, demonstrating a clear path forward for enhancing the biosynthesis of δ-undecalactone. researchgate.netresearchgate.netmdpi.comnih.govnih.govescholarship.org
Table 2: Genetic Engineering Strategies for Improved Lactone Yield
| Strategy | Target | Organism Example | Outcome |
|---|---|---|---|
| Gene Knockout | Acyl-CoA Oxidase (POX) genes | Yarrowia lipolytica | Prevents lactone reconsumption, redirects metabolic flux. nih.gov |
| Gene Overexpression | Thiolase genes | Yarrowia lipolytica | Aims to increase β-oxidation activity, though effects can be complex. researchgate.net |
| Pathway Introduction | Heterologous hydroxylases | Various yeasts | Enables production of specific hydroxy fatty acid precursors from non-hydroxylated fatty acids. researchgate.net |
| Transporter Engineering | Monocarboxylate transporters | Saccharomyces cerevisiae | Improves export of acidic products, enhancing tolerance and production. nih.gov |
Gene Disruption Studies and Their Effects on Lactone Production
Gene disruption is a powerful technique to probe metabolic pathways and eliminate bottlenecks or competing reactions, thereby redirecting cellular resources toward the synthesis of a target molecule. In the context of lactone production, particularly in the yeast Yarrowia lipolytica, gene disruption studies have been instrumental.
The biosynthesis of lactones from fatty acids is intricately linked to the peroxisomal β-oxidation pathway. One of the primary challenges in achieving high yields is the further degradation of the lactone precursor by enzymes within this pathway. For instance, in the production of γ-decalactone, the enzyme Acyl-CoA Oxidase 3 (encoded by the POX3 gene) is responsible for the continued oxidation of the C10-level intermediate, leading to lactone reconsumption and reduced yield nih.gov.
To counteract this, researchers have created knockout mutants by deleting or disrupting the POX3 gene. In a diploid strain of Y. lipolytica, one copy of the POX3 gene was deleted nih.gov. To further enhance production, a null mutant was constructed with both copies of the POX3 gene disrupted nih.gov. This genetic modification effectively blocks the β-oxidation pathway at the desired C10 level, preventing the degradation of the lactone precursor and significantly increasing the accumulation of the final product nih.gov. Such strategies are critical for developing robust strains for industrial lactone synthesis. Similar gene disruption approaches targeting analogous enzymes in the β-oxidation pathway for C11 substrates are a key strategy for enhancing δ-undecalactone production.
Development of Engineered Host Cells for Lactone Synthesis
Beyond deleting competing pathways, the development of engineered host cells involves the overexpression of key enzymes and the introduction of heterologous genes to create novel biosynthetic routes. This metabolic engineering approach aims to maximize the metabolic flux towards the desired lactone. escholarship.orgresearchgate.netibiology.org
Key strategies in engineering host cells for lactone production include:
Overexpression of Key Enzymes: Increasing the expression of enzymes that catalyze rate-limiting steps can significantly boost production. For example, in γ-decalactone synthesis, overexpressing the POX2 gene, which encodes an acyl-CoA oxidase that acts on long-chain fatty acids, can enhance the initial steps of the pathway nih.gov.
Introduction of Heterologous Pathways: Host organisms like Saccharomyces cerevisiae can be engineered to produce lactones from alternative substrates. This was demonstrated by introducing the oleate hydroxylase gene (Fah12) from the fungus Claviceps purpurea into S. cerevisiae, enabling the conversion of oleic acid to ricinoleic acid, a precursor for γ-decalactone elifesciences.org. A similar approach could be used to produce the necessary hydroxylated C11 fatty acid precursor for δ-undecalactone.
CRISPR-Cas9 System: Advanced genetic tools like CRISPR-Cas9 have streamlined the process of gene disruption and integration in host organisms like Y. lipolytica nih.gov. This technology allows for rapid and precise genetic modifications, accelerating the development of highly efficient producer strains escholarship.org. For example, CRISPR tools have been used for markerless gene disruption and targeted integration of entire metabolic pathways into neutral loci within the yeast genome, ensuring stable expression without negatively impacting cell growth nih.gov.
These multifaceted engineering strategies transform standard laboratory microorganisms into specialized cell factories tailored for high-yield production of specific lactones like δ-undecalactone.
Tolerance Evolution in Microbial Strains for Improved Synthesis
High concentrations of substrates (e.g., fatty acids) and products (e.g., lactones) can be toxic to microbial cells, inhibiting growth and limiting productivity researchgate.net. Adaptive Laboratory Evolution (ALE) is a powerful technique used to improve the robustness of industrial strains by enhancing their tolerance to such stressors researchgate.netnih.gov.
ALE involves cultivating microorganisms under specific selective pressures—such as gradually increasing concentrations of a toxic compound—for many generations nih.govmdpi.com. This process mimics natural selection, allowing strains with beneficial mutations that confer higher tolerance to outcompete their peers researchgate.net. The resulting evolved strains can exhibit significantly improved performance in industrial fermentation settings.
For example, ALE has been successfully used to:
Enhance tolerance to toxic compounds like acetic acid and furfural in yeast, which is crucial for bioethanol production .
Improve thermotolerance in Lactococcus lactis, allowing it to grow efficiently at the higher temperatures used in cheese production nih.gov.
Increase resistance to the final product, such as lactic acid, enabling higher titers to be achieved mdpi.com.
By applying ALE, microbial strains can be evolved to withstand the harsh conditions of an industrial bioreactor, leading to higher yields and more efficient synthesis of compounds like δ-undecalactone researchgate.net. This method is advantageous as it does not require detailed knowledge of the complex metabolic networks underlying tolerance researchgate.net.
Bioreactor and Fermentation Process Engineering
Translating the success of genetically engineered microbial strains from the laboratory to an industrial scale requires sophisticated bioreactor and fermentation process engineering researchgate.net. The design and operation of the bioreactor are critical for creating an optimal environment that supports high cell densities and maximizes product synthesis researchgate.netisomerase.com. Key aspects include controlling physical and chemical parameters, choosing the appropriate operational mode, and utilizing advanced techniques like cell immobilization.
Optimization of Fermentation Conditions (pH, Temperature, Substrate Concentration)
The performance of a microbial fermentation is highly sensitive to environmental conditions. Optimizing parameters such as pH, temperature, and substrate concentration is essential for maximizing yield and productivity isomerase.comcreative-biogene.compatsnap.com.
pH: This is a critical parameter affecting both microbial growth and enzyme activity creative-biogene.compatsnap.com. Each microorganism has an optimal pH range for growth and product formation. For instance, in the production of γ-decalactone, Yarrowia lipolytica performs better at an initial pH of 6, while Lindnera saturnus prefers a more acidic pH of 5 researchgate.net. Maintaining the optimal pH, often through the automated addition of acids or bases, is crucial for a stable and efficient process patsnap.com.
Temperature: Temperature directly influences microbial metabolic rates and enzyme kinetics patsnap.com. The optimal temperature ensures that enzymes function efficiently without being denatured by excessive heat patsnap.com. For many yeast species used in flavor production, temperatures between 25°C and 30°C are considered optimal patsnap.com. In one study, the optimal fermentation temperature for Saccharomycopsis fibuligera was found to be 21°C mdpi.com.
Substrate Concentration: The concentration of the carbon source or precursor is a key determinant of the final product yield. Higher substrate concentrations can lead to greater lactone production, but can also cause substrate inhibition or toxicity researchgate.net. For γ-decalactone production, using castor oil at a volume fraction of 30% yielded better results than lower concentrations researchgate.net. Careful control of substrate feeding, often through a fed-batch strategy, is necessary to balance productivity and cell health researchgate.net.
The table below summarizes the impact of these parameters on lactone production, drawing from studies on related compounds.
| Parameter | Organism | Optimal Value | Effect on Production | Reference |
| pH | Yarrowia lipolytica | 6.0 | Higher γ-decalactone production | researchgate.net |
| pH | Lindnera saturnus | 5.0 | Higher γ-decalactone production | researchgate.net |
| Temperature | Yeast (general) | 25-30°C | Maximizes metabolic activity | patsnap.com |
| Temperature | Saccharomycopsis fibuligera | 21°C | Optimal for high-density fermentation | mdpi.com |
| Substrate Conc. | Yarrowia lipolytica | 30% Castor Oil | Better substrate for γ-decalactone production | researchgate.net |
| Substrate Conc. | Engineered E. coli | 0.15 g/L (fed) | Optimized for trans-2-decenoic acid | mdpi.com |
Batch and Continuous-Flow Biotransformation Systems
The operational mode of the bioreactor can be either batch or continuous, each with distinct advantages and disadvantages labmanager.comasynt.com.
Batch and Fed-Batch Systems: In a batch process, all reactants are added to the vessel at the beginning, and the reaction proceeds until the product is harvested asynt.cominfors-ht.com. This method is simple to operate and is ideal for small-scale production and process development labmanager.comasynt.com. A fed-batch process is a semi-continuous mode where nutrients or substrates are added incrementally during the fermentation researchgate.netinfors-ht.com. This strategy allows for higher cell densities and can prevent the toxic effects of high substrate concentrations, often leading to higher product yields researchgate.netinfors-ht.com. Fed-batch operations have been successfully used to improve γ-decalactone production in Y. lipolytica researchgate.net.
Continuous-Flow Systems: In a continuous-flow process, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed, maintaining a steady state infors-ht.com. This approach offers several advantages, including higher productivity, consistent product quality, and enhanced process control labmanager.comresearchgate.net. Continuous-flow reactors have been shown to significantly intensify biotransformation processes. For example, a continuous-flow system for converting massoia lactone to δ-decalactone achieved over 99% conversion nih.govnih.gov. These systems are particularly well-suited for processes using immobilized enzymes, as they can run for extended periods with high efficiency acs.orgnih.gov.
The choice between these systems depends on factors like production scale, process economics, and the stability of the biocatalyst labmanager.com.
Application of Immobilized Cells and Enzymes
Immobilizing whole cells or purified enzymes onto a solid support is a powerful technique that offers numerous benefits for industrial bioprocesses nisco.chnih.govnih.gov. The biocatalyst is physically confined, which simplifies downstream processing and allows for its reuse over multiple cycles nih.govresearchgate.net.
Common immobilization techniques include:
Entrapment: Cells or enzymes are trapped within a porous matrix, such as calcium alginate or carrageenan gels nih.govscispace.com. This method is gentle and helps protect the cells from harsh environmental conditions nisco.ch.
Adsorption: The biocatalyst adheres to the surface of a carrier material through physical interactions nih.gov.
Covalent Binding: Strong chemical bonds are formed between the enzyme and the support material, providing a very stable attachment nih.gov.
Advantages of Immobilization:
Enhanced Stability: Immobilization can protect enzymes and cells from extreme pH, temperature, and shear stress, prolonging their operational lifespan nisco.chnih.govnih.gov.
Easy Separation and Reuse: The immobilized biocatalyst can be easily separated from the product stream, preventing protein contamination and allowing for its reuse, which significantly reduces costs nih.govresearchgate.net.
High Cell Density: Immobilization allows for very high concentrations of cells to be maintained within the bioreactor, leading to high volumetric productivity nisco.ch.
Suitability for Continuous Processes: Immobilized systems are ideal for continuous-flow reactors, enabling stable, long-term production scispace.com.
In lactone synthesis, E. coli cells immobilized in Ca2+-alginate have been used in a batch process to achieve complete conversion of a precursor to δ-decalactone in just 30 minutes nih.gov. In a continuous-flow reactor, co-immobilized dual enzymes demonstrated a high space-time yield and could operate for over 650 hours, showcasing the robustness of this approach acs.org.
Fed-Batch Cultivation Strategies
Fed-batch cultivation is a widely employed bioprocess strategy to achieve high cell densities and, consequently, high product titers. Unlike batch fermentation where all nutrients are provided at the beginning, fed-batch strategies involve the controlled addition of a limiting nutrient, typically the carbon source, throughout the fermentation. This approach helps to circumvent issues such as substrate inhibition and catabolite repression, which can limit microbial growth and product formation.
While specific studies on fed-batch cultivation for δ-undecalactone are not extensively detailed in publicly available literature, the principles applied to the production of other structurally similar lactones, such as γ-decalactone, are highly relevant. For instance, in the production of γ-decalactone by the yeast Yarrowia lipolytica using castor oil or its derivatives as a precursor, fed-batch fermentation has been shown to significantly improve product yields compared to batch processes dntb.gov.ua. One study demonstrated a threefold increase in γ-decalactone concentration when employing a fed-batch strategy with pure oxygen supplementation dntb.gov.ua.
The application of fed-batch strategies can be extended to the production of various lactones. For example, an engineered strain of Yarrowia lipolytica produced 282 mg/L of γ-dodecalactone in a fed-batch bioreactor nih.govmdpi.com. Similarly, δ-decalactone has been produced from linoleic acid using engineered yeast in a fed-batch system nih.govmdpi.com. These examples underscore the potential of fed-batch cultivation for enhancing the production of δ-lactones, including δ-undecalactone.
Common fed-batch feeding strategies that can be adapted for δ-undecalactone production include:
Constant Feed: A simple approach where the substrate is added at a constant rate.
Exponential Feed: The feed rate is increased exponentially to match the exponential growth phase of the microorganism, thereby maintaining a constant specific growth rate.
Pulse Feeding: The substrate is added in pulses when a certain parameter, such as dissolved oxygen, indicates substrate depletion.
The choice of feeding strategy depends on the specific microorganism, the substrate used, and the kinetics of product formation. For the biotransformation of fatty acid precursors into δ-undecalactone, a controlled feed of the precursor can prevent toxicity and ensure its efficient conversion.
Table 1: Comparison of Batch vs. Fed-Batch Cultivation for Lactone Production
| Cultivation Method | Key Characteristics | Advantages for Lactone Production | Reported Results for Similar Lactones |
|---|---|---|---|
| Batch Cultivation | All nutrients are provided at the start of the fermentation. | Simple setup and operation. | Lower product yields due to potential substrate inhibition and nutrient limitation. |
| Fed-Batch Cultivation | Controlled feeding of one or more nutrients during the fermentation. | - Overcomes substrate inhibition.
| - 3-fold increase in γ-decalactone production compared to batch. dntb.gov.ua |
Reconsumption and Degradation Mechanisms of Lactones in Microbial Cultures
A significant challenge in the microbial production of lactones is the reconsumption or degradation of the target compound by the producing microorganism. This phenomenon can substantially reduce the net product yield. The production of lactones is often a result of an equilibrium between their formation and their degradation nih.gov.
The primary pathway implicated in the degradation of lactones and their hydroxy acid precursors is the peroxisomal β-oxidation pathway. This metabolic route is responsible for the shortening of fatty acid chains in many yeasts and fungi. In the context of lactone production, the same enzymatic machinery that generates the hydroxy acid precursor can also be responsible for its further degradation if the β-oxidation cycle continues.
For instance, in Yarrowia lipolytica, it has been observed that the yeast can consume the produced γ-decalactone. Studies have shown that the peroxisomal β-oxidation pathway is involved in this catabolism. Genetic engineering approaches have been employed to mitigate this issue. Deletion of genes encoding for acyl-CoA oxidases, key enzymes in the β-oxidation pathway, has been explored to reduce the degradation of the lactone or its precursor.
While the specific enzymes responsible for the degradation of δ-undecalactone have not been explicitly identified, it is highly probable that a similar mechanism involving the β-oxidation pathway is at play. The 5-hydroxyundecanoic acid, the precursor to δ-undecalactone, can potentially re-enter the β-oxidation cycle and be further metabolized, thus reducing the pool of precursor available for lactonization.
In addition to the β-oxidation pathway, the existence of lactonases, enzymes that hydrolyze the ester bond of the lactone ring, has been proposed. Although a specific lactonase for δ-undecalactone has not been characterized, the activity of such enzymes could contribute to the degradation of the product in the fermentation broth.
Table 2: Potential Mechanisms for δ-Undecalactone Reconsumption and Degradation
| Mechanism | Description | Key Enzymes/Pathways | Potential Mitigation Strategies |
|---|---|---|---|
| β-Oxidation | The metabolic pathway responsible for the breakdown of fatty acids. The hydroxy acid precursor of the lactone can be further metabolized through this pathway. | - Acyl-CoA Oxidases
| - Genetic engineering to delete or downregulate key genes in the β-oxidation pathway.
|
| Lactonase Activity | Enzymatic hydrolysis of the lactone ring, converting the lactone back to its corresponding hydroxy acid. | Lactonases | - Identification and deletion of genes encoding for lactonases.
|
Advanced Analytical Methodologies for Research on δ Undecalactone
Chromatographic and Spectrometric Techniques for Identification and Quantification
Modern analytical chemistry offers a suite of powerful tools for the detailed analysis of volatile and semi-volatile compounds such as δ-undecalactone. These techniques provide the necessary sensitivity and selectivity to detect and measure the compound even at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like δ-undecalactone. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.
For qualitative analysis , the mass spectrometer component is invaluable. After chromatographic separation, δ-undecalactone is ionized, typically through electron ionization (EI), which causes the molecule to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint. The resulting mass spectrum, showing characteristic fragment ions, can be compared against spectral libraries (e.g., NIST, Wiley) for confident identification.
For quantitative analysis , GC-MS can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Instead of scanning a full mass range, the mass spectrometer is set to detect only specific ions characteristic of δ-undecalactone. This targeted approach minimizes background interference and allows for accurate quantification at low concentrations. researchgate.net A Chinese patent demonstrates a method for detecting various lactones, including δ-undecalactone, in the bead blasting liquid of cigarette filters using GC-MS. google.com The method successfully identified and quantified δ-undecalactone, showcasing the technique's applicability in complex matrices. google.com In a study on butter and margarine, enantioselective GC-MS was used to quantify the enantiomeric distributions of various δ- and γ-lactones, highlighting the method's capability to differentiate between stereoisomers which can have distinct sensory properties. nih.gov
Below is a table summarizing typical GC-MS parameters used for the analysis of δ-lactones, based on established methods.
| Parameter | Typical Value/Condition |
|---|---|
| Chromatographic Column | DB-35MS or similar mid-polarity capillary column (e.g., (35%-Phenyl)-methylpolysiloxane) |
| Column Dimensions | 30-60 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | Initial temp 50-80°C, ramped to 250-280°C at 5-10°C/min |
| Injector Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (for qualitative) or Selected Ion Monitoring (SIM) (for quantitative) |
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds like δ-undecalactone from solid, liquid, or gaseous samples. sigmaaldrich.com The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. sigmaaldrich.com The fiber is subsequently retracted and transferred to the GC injector, where the trapped analytes are thermally desorbed for analysis. sigmaaldrich.com
The choice of fiber coating is critical for efficient extraction and depends on the analyte's polarity and volatility. respiratoryresearch.comsigmaaldrich.com For general flavor and aroma compounds, including lactones, fibers with mixed phases are often employed to capture a wide range of chemicals.
| Fiber Coating | Abbreviation | Primary Application |
|---|---|---|
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | General purpose for volatiles and semi-volatiles |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Trace-level volatile compounds (C2-C12) |
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of analytes (C3-C20) |
| Polyacrylate | PA | Polar analytes |
HS-SPME-GC-MS has been successfully applied to analyze lactones in various food matrices. For instance, in a study on peach volatiles, a Carboxen/polydimethylsiloxane (CAR/PDMS) fiber was used to extract compounds at 25°C for 40 minutes before GC/MS analysis. mdpi.com The optimization of parameters such as extraction time, temperature, and sample agitation is crucial for achieving reproducible and accurate quantitative results.
Thermal Desorption (TD) is a versatile and highly sensitive technique for introducing volatile and semi-volatile organic compounds (VOCs and SVOCs) into a GC-MS system. markes.commeasurlabs.com It is particularly useful for air monitoring and analyzing emissions from materials. In TD, analytes are first collected on a sorbent tube. The tube is then heated in a flow of inert gas, and the desorbed analytes are transferred to a cooled, secondary trap (a focusing trap) within the TD unit. eag.com This trap is then rapidly heated, injecting a sharp, concentrated band of the analytes onto the GC column, which significantly enhances sensitivity and chromatographic peak shape. eag.comresearchgate.net
TD-GC-MS is widely used for the characterization of flavor and fragrance profiles in food, beverages, and consumer products. sepscience.comresearchgate.netchromatographyonline.com The technique's high sensitivity allows for the detection of trace-level odorants. nih.gov For instance, a fully automated dynamic headspace (DHS)-TD-GC-MS method was developed for quantifying perfume and food VOCs, including γ-undecalactone, a compound structurally similar to δ-undecalactone. core.ac.uk The study demonstrated excellent sensitivity, with mean mass detection in the nanogram range. core.ac.uk
| Analyte | Mean Peak Area | %RSD | Mean Mass (ng) |
|---|---|---|---|
| Gamma-undecalactone | 6,362,584 | 6.32 | 477.1 |
High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns (typically ≤0.25 mm internal diameter) to achieve highly efficient separations of complex mixtures. The superior resolving power of HRGC is essential for separating isomeric compounds, such as the various positional (e.g., γ-, δ-) and stereoisomers (e.g., R- and S-) of undecalactone, which often co-elute on standard columns.
The separation of isomers is a significant challenge in flavor analysis due to their similar physicochemical properties. researchgate.net Enantioselective (chiral) stationary phases are often required to resolve R- and S-enantiomers. A study on lactones in butter successfully used enantioselective GC-MS to separate and quantify the enantiomers of various δ- and γ-lactones, demonstrating that major lactones in dairy products are predominantly in the (R)-form. nih.gov This differentiation is critical as enantiomers can possess different odor characteristics and perception thresholds. Research has also explored novel stationary phases, such as those based on cyclodextrins, for the chiral separation of lactones. researchgate.net
While GC is the primary tool for analyzing volatile lactones, High-Performance Liquid Chromatography (HPLC) is a powerful technique for their purification and isolation from complex mixtures. Recycling Preparative HPLC is an advanced form of this technique designed to enhance separation efficiency without requiring excessively long columns. jai.co.jpphi-gmbh.eu
In this method, the eluent containing unresolved or partially resolved compounds is passed through the same column multiple times in a closed loop. glsciences.combohrium.com With each cycle, the effective column length increases, leading to improved resolution between closely eluting compounds. jai.co.jp This technique is particularly advantageous for isolating minor components or separating compounds with very similar polarities, such as different lactones from a natural extract. nih.govmdpi.com The main benefits include high recovery rates, minimized solvent consumption during the recycling phase, and the ability to purify milligram to gram quantities of material. phi-gmbh.eunih.gov This makes it an efficient and economical choice for obtaining pure δ-undecalactone for use as an analytical standard or for further structural and sensory studies.
For exceptionally complex volatile samples, such as essential oils or detailed food aroma profiles, even HRGC may not provide sufficient resolving power. Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers a significant leap in separation capacity. nih.govnih.gov In GCxGC, two columns with different stationary phase selectivities (e.g., nonpolar and polar) are coupled in series via a modulator. gcms.cz
The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. The result is a two-dimensional chromatogram (a contour plot) where compounds are separated based on their properties on both columns. This structured separation greatly reduces peak co-elution and enhances the ability to identify individual components in a complex matrix. unl.eduresearchgate.net
When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC-TOFMS becomes an exceptionally powerful tool for untargeted analysis. nih.govplos.org The high data acquisition speed of TOFMS is well-suited to the narrow peaks produced in the second dimension. This combination has been used to analyze volatile compounds in cheese, where it successfully separated numerous components that would have overlapped in a single-column analysis. wiley.com The enhanced separation and sensitivity make GCxGC an ideal platform for discovering and characterizing trace-level aroma compounds like δ-undecalactone in intricate natural products. gcms.czplos.org
Gas Chromatography-Olfactometry (GC-O) in Research Contexts
During a GC-O analysis, the effluent from the GC column is split, with one portion directed to a conventional detector (such as a mass spectrometer or flame ionization detector) and the other to a sniffing port. sepsolve.com Trained sensory panelists at the sniffing port record the perceived odor, its intensity, and its duration at specific retention times. By correlating these sensory data with the instrumental data, researchers can pinpoint the exact compounds that elicit an olfactory response.
For δ-undecalactone, which possesses a characteristic creamy, fatty, and fruity aroma with notes of peach and coconut, GC-O can be used to: thegoodscentscompany.com
Identify its presence as an odor-active compound: In complex matrices like fruit purees or dairy products, δ-undecalactone might be one of hundreds of volatile compounds. GC-O allows analysts to sift through this complexity and confirm that it contributes to the perceived aroma.
Determine its odor activity value (OAV): By combining concentration data from the instrumental detector with the odor threshold of the compound, the OAV can be calculated. This value provides a quantitative measure of a compound's importance to the aroma.
The table below illustrates hypothetical GC-O data for the analysis of a peach aroma extract, highlighting the contribution of δ-undecalactone.
Table 1: Illustrative Gas Chromatography-Olfactometry (GC-O) Data for Peach Aroma Extract
| Retention Index | Compound Identified | Odor Descriptor at Sniffing Port | Perceived Intensity (Scale 1-5) |
| 1985 | Hexyl acetate | Fruity, pear-like | 3 |
| 2150 | Linalool | Floral, citrus | 4 |
| 2310 | γ-Decalactone | Peachy, creamy, sweet | 5 |
| 2455 | δ-Undecalactone | Creamy, coconut, peach-like | 4 |
| 2630 | β-Ionone | Floral, violet | 3 |
Note: This data is representative and intended for illustrative purposes.
Enantioselective Analysis of δ-6S-Undecalactone
δ-Undecalactone possesses a chiral center at the C6 position, leading to the existence of two enantiomers: (6S)-δ-undecalactone and (6R)-δ-undecalactone. These enantiomers often exhibit different sensory properties, with the (6S)-isomer typically being the more sensorially impactful of the two. Consequently, the ability to separate and quantify these stereoisomers is crucial for both quality control and research into the biosynthesis and sensory perception of this compound.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Discrimination
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation and identification of volatile enantiomers like those of δ-undecalactone. chromatographyonline.com This method utilizes a chiral stationary phase (CSP) within the GC column. These stationary phases are typically based on derivatized cyclodextrins, which create a chiral environment where the enantiomers of an analyte can interact diastereomerically. gcms.cz These transient and differing interactions lead to different retention times for the (6S) and (6R) enantiomers, allowing for their separation.
The mass spectrometer serves as a highly selective and sensitive detector, providing mass spectra that confirm the identity of the eluting compounds as δ-undecalactone. By monitoring specific ions characteristic of δ-undecalactone, high sensitivity and specificity can be achieved, even in complex sample matrices.
A typical chiral GC-MS method for the analysis of δ-undecalactone enantiomers would involve:
A GC column coated with a derivatized cyclodextrin (B1172386) stationary phase, such as a permethylated β-cyclodextrin.
An optimized temperature program to ensure sufficient separation of the enantiomers while maintaining good peak shape.
A mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for δ-undecalactone.
The successful separation of the enantiomers allows for the determination of their relative abundance in a sample.
Determination of Enantiomeric Excess in Synthetic and Natural Samples
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. It is a critical parameter in various fields:
In natural products, the enantiomeric distribution can provide insights into the biosynthetic pathways of a compound. Many biological processes are stereospecific, leading to the production of one enantiomer in excess. nih.gov
In synthetic chemistry, the ee is a key indicator of the success of an asymmetric synthesis.
In flavor and fragrance applications, controlling the enantiomeric composition is essential for achieving the desired sensory profile.
The enantiomeric excess of δ-6S-undecalactone in a sample is determined from the peak areas of the two enantiomers in the chiral chromatogram using the following formula:
ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100
Where Area(S) and Area(R) are the peak areas of the (6S) and (6R) enantiomers, respectively.
The table below presents hypothetical data on the enantiomeric excess of δ-6S-undecalactone in various samples, illustrating the natural variation and the results of a hypothetical asymmetric synthesis.
Table 2: Enantiomeric Excess of δ-6S-Undecalactone in Various Samples
| Sample Source | (6S)-δ-Undecalactone (%) | (6R)-δ-undecalactone (%) | Enantiomeric Excess (ee) of (6S)-isomer (%) |
| Peach (Natural) | 95 | 5 | 90 |
| Apricot (Natural) | 88 | 12 | 76 |
| Butterfat (Natural) | 75 | 25 | 50 |
| Asymmetric Synthesis Product | 98 | 2 | 96 |
| Racemic Standard | 50 | 50 | 0 |
Note: This data is representative and intended for illustrative purposes.
Method Development and Validation in δ-Undecalactone Research
The development of robust and reliable analytical methods is a cornerstone of scientific research. For the analysis of δ-undecalactone, this involves the careful optimization of all steps of the analytical procedure, from sample preparation to detection, followed by a thorough validation to ensure the method's performance characteristics are well-understood and fit for purpose.
Optimization of Extraction and Detection Parameters
The goal of method optimization is to achieve the best possible sensitivity, selectivity, and efficiency for the analysis of δ-undecalactone. A common and powerful technique for the extraction of volatile and semi-volatile compounds like δ-undecalactone from various matrices is Solid Phase Microextraction (SPME). scielo.br The optimization of an SPME method involves systematically varying several parameters to find the conditions that yield the highest extraction efficiency.
Key parameters for optimization include:
SPME Fiber Coating: Different fiber coatings have different affinities for various analytes. For a moderately polar compound like δ-undecalactone, a fiber with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good starting point.
Extraction Time and Temperature: These parameters influence the kinetics and thermodynamics of the extraction process. Higher temperatures can increase the volatility of the analyte but may also affect the stability of the sample or the fiber.
Sample pH and Salt Addition: Adjusting the pH of the sample can influence the volatility of certain compounds. The addition of salt can increase the ionic strength of the sample, which can "salt out" the analyte and improve its transfer to the headspace and subsequent adsorption onto the SPME fiber.
The table below shows a hypothetical optimization of SPME parameters for the extraction of δ-undecalactone from a fruit puree matrix.
Table 3: Optimization of SPME Parameters for δ-Undecalactone Extraction
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |
| Fiber Coating | PDMS | CAR/PDMS | DVB/CAR/PDMS | DVB/CAR/PDMS |
| Extraction Time (min) | 30 | 45 | 60 | 45 |
| Extraction Temp (°C) | 40 | 50 | 60 | 50 |
| Salt Addition (NaCl, g) | 0 | 1 | 2 | 1 |
Note: This data is representative and intended for illustrative purposes.
For detection, particularly with GC-MS, parameters such as the ionization energy, the choice of ions to monitor in SIM mode, and the detector voltage are optimized to maximize the signal-to-noise ratio for δ-undecalactone.
Assessment of Method Reproducibility, Repeatability, and Detection Limits
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. pcdn.co This involves evaluating several key performance characteristics, including reproducibility, repeatability, and detection limits.
Repeatability (Intra-assay precision): This refers to the precision of the method when performed by the same analyst on the same instrument over a short period. It is typically expressed as the relative standard deviation (RSD) of a series of replicate measurements.
Reproducibility (Inter-assay precision): This assesses the precision of the method under different conditions, such as on different days, with different analysts, or on different instruments. It provides a more realistic measure of the method's variability in routine use.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
The following table presents hypothetical validation data for a newly developed HS-SPME-GC-MS method for the quantification of δ-undecalactone in a food matrix. The data for δ-decalactone from a published study on cheese was used as a proxy to generate this representative table. nih.gov
Table 4: Method Validation Parameters for δ-Undecalactone Analysis
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/kg | - |
| Limit of Quantitation (LOQ) | 1.5 µg/kg | - |
| Repeatability (RSD, %) | 6.5 | < 10% |
| Reproducibility (RSD, %) | 9.2 | < 15% |
| Recovery (%) | 98.5 | 80-110% |
Note: This data is representative and based on typical performance characteristics for similar lactone analyses.
Application of Isotopic Labeling and Internal Standards for Quantification
The accurate quantification of δ-undecalactone in complex matrices, such as food and beverages, presents a significant analytical challenge due to its volatility and potential for matrix effects. To overcome these obstacles, stable isotope dilution analysis (SIDA) has emerged as a state-of-the-art methodology, providing a high degree of accuracy and precision. This technique involves the use of an isotopically labeled form of the analyte as an internal standard.
The fundamental principle of SIDA lies in the near-identical chemical and physical properties of the isotopically labeled standard and the corresponding unlabeled analyte. researchgate.net When a known amount of the labeled standard is added to a sample, it behaves in the same manner as the endogenous δ-undecalactone throughout the extraction, purification, and analysis processes. Consequently, any losses of the analyte during sample preparation are compensated for by the proportional loss of the internal standard. The final quantification is then determined by measuring the ratio of the mass spectrometric signals of the unlabeled analyte to the labeled internal standard.
Detailed Research Findings
A notable application of this methodology was demonstrated in a comprehensive study on the quantification of nine key lactones, including δ-undecalactone, in dairy cream. researchgate.netnih.govacs.org This research highlighted the necessity of SIDA for reliable quantification, especially given the pH-dependent instability and low volatility of lactones. nih.govacs.org To facilitate this analysis, a novel deuterium-labeled internal standard for δ-undecalactone was synthesized.
The study analyzed the concentration of δ-undecalactone in various types of cream: raw, pasteurized, and heat-treated raw cream. The use of a comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC–TOF–MS) in conjunction with the stable isotope dilution assay allowed for the precise quantification of δ-undecalactone in these complex dairy matrices. nih.govacs.org
The application of SIDA is not limited to dairy products. Similar methodologies using isotopically labeled internal standards have been successfully employed for the quantification of other lactones, such as γ-nonalactone, in wine. nih.govnih.gov These studies have demonstrated the robustness of SIDA in overcoming matrix effects and achieving accurate quantification at low concentration levels in complex beverages. researchgate.net The synthesis of novel isotopologues, such as ²H₂¹³C₂-γ-nonalactone, and their proven stability during sample preparation further validate the utility of this approach for a wide range of lactones, including δ-undecalactone. nih.gov
The following interactive data tables summarize the key aspects of the application of isotopic labeling for the quantification of δ-undecalactone and related lactones.
Table 1: Analytical Methodology for δ-Undecalactone Quantification
| Parameter | Description |
| Analytical Technique | Stable Isotope Dilution Analysis (SIDA) |
| Instrumentation | Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GC×GC–TOF–MS) |
| Internal Standard | Deuterium-labeled δ-undecalactone |
| Matrix | Dairy Cream (Raw, Pasteurized, Heat-Treated) |
| Key Advantage | High accuracy and precision, compensates for matrix effects and analyte loss during sample preparation. |
Table 2: Research Context for Lactone Quantification using SIDA
| Lactone | Matrix | Type of Labeled Standard | Key Finding | Reference |
| δ-Undecalactone | Dairy Cream | Deuterium-labeled | Quantified alongside eight other lactones to characterize the aroma profile of different cream types. | researchgate.netnih.govacs.org |
| γ-Nonalactone | Wine | ²H₂¹³C₂-γ-nonalactone | Concentrations ranged from 8.3 to 22.5 µg L⁻¹ in New Zealand Pinot noir wines. | nih.gov |
| Various γ- and δ-Lactones | Wine | Deuterated analogues | Tandem mass spectrometry improves specific detection and allows for reliable quantification at low-µg/L levels. | researchgate.net |
Stereochemistry and Optical Purity Studies of δ Undecalactone
Significance of Chirality in Lactone Research
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the study of lactones and plays a crucial role in determining their biological and sensory properties. The two mirror-image forms of a chiral molecule are known as enantiomers. In the context of δ-undecalactone, the chiral center at the C-6 position gives rise to two enantiomers: (R)-δ-undecalactone and (S)-δ-undecalactone.
The significance of chirality in lactone research stems primarily from the stereospecificity of biological systems, particularly olfactory and gustatory receptors. These receptors are themselves chiral macromolecules, and as a result, they often interact differently with each enantiomer of a chiral lactone. This differential interaction can lead to distinct sensory perceptions, where one enantiomer may elicit a strong and pleasant aroma, while the other may be weaker, have a different character, or even be odorless. leffingwell.com This phenomenon is not uncommon in flavor and fragrance chemistry, where the stereochemistry of a molecule is a key determinant of its organoleptic profile.
The distinct sensory characteristics of enantiomers make the study of chirality in lactones essential for the food, beverage, and fragrance industries. The ability to produce enantiomerically pure or enriched lactones allows for the creation of more specific and desired flavor and aroma profiles. Consequently, significant research efforts are directed towards understanding the natural distribution of lactone enantiomers and developing stereoselective methods for their synthesis.
Enantiomeric Composition in Biological Systems and Synthetic Products
The enantiomeric composition of δ-undecalactone can vary significantly depending on its origin, be it from natural sources or through chemical synthesis. In nature, biosynthetic pathways often exhibit a high degree of stereoselectivity, leading to the predominance of one enantiomer over the other. In contrast, conventional chemical synthesis without the use of chiral catalysts or auxiliaries typically results in a racemic mixture, which is an equal mixture of both enantiomers.
The two enantiomers of δ-undecalactone, (R) and (S), have been shown to possess distinct odor characteristics. This difference is a direct consequence of their unique three-dimensional structures and how they interact with chiral olfactory receptors in the human nose. The ability to distinguish between these enantiomers is critical for accurately characterizing the aroma profile of natural products and for the quality control of synthetically produced δ-undecalactone used in flavors and fragrances. Generally, delta-lactones found in dairy products have a creamy, milk-like aroma. soda.co.jp
Detailed sensory analysis has revealed subtle yet significant differences in the odor profiles of the (R) and (S) enantiomers of δ-undecalactone.
| Enantiomer | Reported Odor Descriptors | Odor Threshold |
|---|---|---|
| (R)-(+)-δ-Undecalactone | Fruity, sweet, creamy | Not available |
| (S)-(-)-δ-Undecalactone | Fruity, sweet, milky | 30 ppb |
This table presents a summary of the distinct odor characteristics of the (R) and (S) enantiomers of δ-undecalactone as reported in scientific literature. leffingwell.com
In natural products, the enantiomeric distribution of δ-lactones can be indicative of their origin. For instance, in many fruits, the (R)-enantiomer of δ-lactones tends to be the predominant form. leffingwell.com The enantiomeric composition of δ-decalactone, a closely related compound, has been studied in Prunus fruits like peaches and apricots. nih.govglooshi.com While specific data for the enantiomeric distribution of δ-undecalactone in a wide range of fruits is not extensively documented, the general trend observed for other δ-lactones suggests a likely predominance of the (R)-enantiomer in many natural sources.
The enantiomeric ratio of δ-undecalactone in biological systems is primarily determined by the stereospecificity of the enzymes involved in its biosynthetic pathway. In microorganisms such as yeasts, the biosynthesis of lactones often proceeds through the β-oxidation of hydroxy fatty acids. The stereochemistry of the final lactone product is dictated by the configuration of the hydroxy fatty acid precursor and the enzymatic machinery of the specific microorganism.
Several factors can influence the enantiomeric ratio of lactones produced during microbial fermentation:
Microorganism Strain: Different species and even different strains of the same species of yeast or fungi can possess enzymes with varying degrees of stereoselectivity, leading to the production of different enantiomeric ratios of lactones. nih.gov
Substrate: The structure and stereochemistry of the starting material, such as the specific fatty acid precursor, can influence the enantiomeric outcome of the biotransformation.
Fermentation Conditions: Parameters such as temperature, pH, aeration, and nutrient availability can impact the metabolic activity of the microorganism and the expression and activity of the enzymes involved in lactone biosynthesis. mdpi.comresearchgate.net Changes in these conditions can, therefore, affect the final enantiomeric excess of the produced δ-undecalactone. For instance, temperature has been shown to be a key factor in promoting the conversion between enantiomers in some fermentation processes. mdpi.com
The intricate interplay of these factors highlights the complexity of controlling the stereochemical outcome of lactone biosynthesis. A thorough understanding of these influences is crucial for the biotechnological production of enantiomerically pure or enriched δ-undecalactone for specific applications in the flavor and fragrance industry.
Methodologies for Chiral Discrimination and Quantification (refer to 4.2)
The analysis and quantification of the enantiomers of δ-undecalactone are essential for determining its optical purity and for characterizing its presence in natural and synthetic samples. Due to the identical physical and chemical properties of enantiomers in an achiral environment, specialized techniques are required for their separation and quantification. The primary methods employed for the chiral discrimination of lactones are chromatographic techniques, particularly chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).
Chiral GC is a powerful technique for the separation of volatile chiral compounds like δ-undecalactone. This method utilizes a capillary column coated with a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector, which transiently interacts with the enantiomers of the analyte as they pass through the column. The differential diastereomeric interactions between the enantiomers of δ-undecalactone and the chiral stationary phase lead to different retention times, allowing for their separation and subsequent quantification.
Chiral HPLC is another widely used technique for the separation of enantiomers. Similar to chiral GC, it employs a column packed with a chiral stationary phase. The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. Chiral HPLC offers a wide variety of commercially available CSPs, making it a versatile tool for the separation of a broad range of chiral compounds, including lactones.
In both techniques, the quantification of each enantiomer is typically achieved using a suitable detector, such as a Flame Ionization Detector (FID) for GC or an Ultraviolet (UV) or Mass Spectrometric (MS) detector for HPLC. The enantiomeric excess (ee), a measure of the purity of a chiral sample, can then be calculated from the relative peak areas of the two enantiomers.
Stereochemical Control in Chemical and Biocatalytic Synthesis
The demand for enantiomerically pure lactones has driven the development of various strategies for stereochemical control in their synthesis. Both chemical and biocatalytic approaches have been successfully employed to produce specific enantiomers of δ-lactones with high optical purity.
Chemical Synthesis: Stereocontrolled chemical synthesis of chiral δ-lactones often involves the use of chiral auxiliaries, chiral catalysts, or starting from a chiral precursor. Asymmetric synthesis methodologies, such as asymmetric hydrogenation or asymmetric aldol (B89426) reactions, can be employed to introduce the desired stereochemistry at the chiral center. While effective, these methods can sometimes require multiple steps, expensive reagents, and stringent reaction conditions.
Biocatalytic Synthesis: Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of enantiopure chiral compounds. This approach utilizes isolated enzymes or whole microbial cells to catalyze stereoselective reactions. In the context of δ-lactone synthesis, several biocatalytic strategies have been developed:
Enzymatic Reduction of Keto Acids: Carbonyl reductases are enzymes that can catalyze the stereoselective reduction of a keto group to a hydroxyl group. By using an engineered carbonyl reductase, 5-oxodecanoic acid can be asymmetrically reduced to the corresponding (R)-5-hydroxydecanoic acid, which then undergoes spontaneous lactonization to yield (R)-δ-decalactone with high enantiomeric excess. rsc.org
Whole-Cell Biotransformation: Microorganisms such as yeasts and fungi can be used as whole-cell biocatalysts for the production of chiral lactones. These microorganisms possess the necessary enzymatic machinery to convert precursor molecules into the desired lactone with a specific stereochemistry. The enantioselectivity of these biotransformations is highly dependent on the chosen microorganism and the reaction conditions. mdpi.com
The following table provides examples of biocatalytic methods used for the stereoselective synthesis of chiral δ-lactones, demonstrating the high yields and enantiomeric excesses that can be achieved.
| Method | Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Enzymatic Reduction | Engineered Carbonyl Reductase (SmCRM5) | 5-Oxodecanoic Acid | (R)-δ-Decalactone | High | 99% |
| Microbial Lactonization | Didimospheria igniaria KCH6651 | 3-Methyl-4-oxooctanoic acid | trans-(+)-(4S,5R)-Whisky lactone | - | 99% |
| Microbial Lactonization | Saccharomyces cerevisiae AM464 | 3-Methyl-4-oxooctanoic acid | trans-(+)-(4S,5R)-Whisky lactone | - | 99% |
This table summarizes examples of biocatalytic approaches for the stereoselective synthesis of chiral δ-lactones, highlighting the effectiveness of these methods in achieving high optical purity. Data from various sources. nih.govrsc.org
Future Research Directions and Translational Perspectives Academic Focus
Development of Novel Biosynthetic Pathways for Sustainable Production
The current production of many specialty lactones relies on the biotransformation of hydroxy fatty acid precursors, which are often non-abundant and costly. nih.govmdpi.com A primary future objective is the development of novel, de novo biosynthetic pathways that utilize simple, renewable feedstocks like carbohydrates or sustainable lipids. mdpi.com This approach involves designing and implementing synthetic metabolic routes in microbial chassis organisms.
Research in this area is inspired by successes in engineering yeast for the de novo synthesis of other complex molecules. For instance, the production of the insect repellent nepetalactone (B1678191) was achieved in Saccharomyces cerevisiae by introducing an eight-gene heterologous pathway. nih.gov Similarly, creating a pathway for δ-undecalactone would involve identifying and assembling a series of enzymes capable of converting a central metabolite (e.g., acetyl-CoA) into the final lactone product through a sequence of chain elongation, hydroxylation, and lactonization steps. The oleaginous yeast Yarrowia lipolytica is a particularly promising host due to its innate ability to accumulate high levels of lipids, which can serve as precursors for lactone synthesis. nih.govresearchgate.net
Advanced Metabolic Engineering for Ultra-High Yield and Specificity
Once a biosynthetic pathway is established, advanced metabolic engineering is crucial for achieving industrially relevant titers and specificity. This involves a multi-pronged approach to optimize the host organism's cellular machinery. Key strategies include:
Overcoming Metabolic Bottlenecks: Identifying and alleviating rate-limiting steps in the pathway is paramount. This was demonstrated in nepetalactone synthesis, where the cytochrome P450 geraniol-8-hydroxylase was identified as a bottleneck; its activity was improved through combinatorial assessment of enzyme variants and by increasing its gene copy number. nih.gov
Enhancing Precursor Supply: Funneling more carbon from central metabolism towards the target molecule is a common strategy. For example, in the production of valerolactam, a nylon-5 precursor, the glucose uptake system in Corynebacterium glutamicum was enhanced to improve final product yield. nih.gov
Eliminating Competing Pathways: Deleting native yeast enzymes that divert intermediates into unwanted side-products can significantly increase yield and specificity. In the engineered nepetalactone pathway, deleting native old yellow enzyme homologues improved the final titer. nih.gov
Gene Copy Number Optimization: Increasing the expression of pathway enzymes can boost production. Researchers have used DNA cut-and-paste transposons to integrate multiple copies of a synthase gene, leading to higher product titers. nih.govresearchgate.net
The following table summarizes key metabolic engineering strategies and their reported outcomes for related compounds.
| Engineering Strategy | Target Compound/Pathway | Host Organism | Reported Outcome |
| Pathway Introduction & Optimization | γ-dodecalactone | Yarrowia lipolytica | 4-fold improvement in titer to 282 mg/L. nih.gov |
| Increased Gene Copy Number | Triacetic acid lactone (TAL) | Yarrowia lipolytica | Increased TAL titers. nih.gov |
| Bottleneck Alleviation & Deletion of Competing Pathways | Nepetalactone | Saccharomyces cerevisiae | Final titer of 3.10 mg/L/OD600 from simple sugars. nih.gov |
| Pathway Introduction & Host Optimization | Valerolactam | Corynebacterium glutamicum | Production of 76.1 g/L in fed-batch fermentation. nih.gov |
Discovery and Characterization of Novel Enzymes for Lactone Transformations
The efficiency of any biosynthetic pathway is contingent on the catalytic power and specificity of its constituent enzymes. Future research will focus heavily on the discovery and engineering of novel enzymes for key lactone transformations. The main enzymatic routes for lactone synthesis include the Baeyer–Villiger oxidation of cyclic ketones by monooxygenases (BVMOs), the reductive lactonization of keto-esters by alcohol dehydrogenases (ADHs), and the lactonization of hydroxy esters by hydrolases. nih.gov
Prospecting for new enzymes will involve screening diverse microbial collections for the ability to perform desired transformations. For instance, screening the Agroscope Culture Collection identified several lactic acid bacteria strains capable of efficiently producing δ-lactones from vegetable oil, indicating the presence of effective enzyme systems. nih.gov Once identified, these enzymes must be characterized kinetically to understand their substrate specificity, catalytic efficiency, and stability. Furthermore, protein engineering techniques can be employed to improve their properties, such as enhancing their activity towards δ-undecalactone precursors or improving their stability under industrial process conditions.
| Enzyme Class | Transformation Type | Example Application |
| Lipase (B570770) (e.g., from Candida antarctica) | Kinetic Resolution / Transesterification | Enantioselective synthesis of optically active lactones. mdpi.com |
| Alcohol Dehydrogenase (ADH) | Reductive Lactonization | Synthesis of lactones from ketone ester compounds. nih.gov |
| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation of Cyclic Ketones | Conversion of corresponding cyclic ketones into lactones. nih.gov |
| Hydrolase | Lactonization of Hydroxy Esters | Formation of lactone ring from hydroxy ester precursors. nih.gov |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Understanding
A holistic understanding of cellular physiology is essential for rational metabolic engineering. The integration of "omics" technologies—genomics, proteomics, and metabolomics—provides a system-wide view of the biological processes occurring within the production host. researchgate.netsemanticscholar.org These technologies are critical for identifying non-obvious engineering targets and understanding the global cellular response to pathway implementation.
Genomics allows for the sequencing and comparison of microbial genomes to identify genes responsible for specific enzymatic steps or regulatory networks. core.ac.uk
Transcriptomics and Proteomics reveal how gene and protein expression levels change in response to genetic modifications or different culture conditions. This can pinpoint bottlenecks, identify unknown competing pathways, or highlight stress responses that limit production. core.ac.uk
Metabolomics , which analyzes the complete set of metabolites, provides a direct snapshot of the cell's physiological state and is the closest link to its phenotype. theanalyticalscientist.com By comparing the metabolic profiles of engineered and parent strains, researchers can identify the accumulation of pathway intermediates or the depletion of essential precursors, providing crucial information for further optimization. core.ac.uk
This integrated omics approach moves beyond single-gene modifications towards a more comprehensive and effective systems-level engineering strategy. nih.gov
Design of Continuous Bioreactors for Industrial-Scale Bioproduction Research
Translating laboratory-scale success to industrial production requires advanced bioreactor design and operation. Continuous fermentation offers significant advantages over traditional batch processes, including higher volumetric productivity, consistent product quality, and reduced downtime. editverse.comyoutube.com Future research will focus on designing and optimizing continuous bioreactors specifically for lactone production.
Key areas of investigation include:
Control Strategies: Implementing sophisticated control strategies like chemostats (where a constant chemical environment is maintained) or turbidostats (where cell density is kept constant) can maintain the microbial culture in a state of high productivity for extended periods. youtube.com
Process Monitoring and Automation: The use of advanced sensors and automated systems to monitor and control critical parameters like pH, temperature, and substrate feed in real-time is essential for maintaining stability and optimizing performance in continuous systems. editverse.compatsnap.com
Exploration of Undiscovered Natural Sources and Their Biosynthetic Mechanisms
While δ-undecalactone is known to be found in nature, its sources are not extensively documented. demonchyaromatics.com A significant research avenue is the systematic exploration of diverse natural environments—such as plants, fungi, and bacteria—to identify novel organisms that produce this compound. This bioprospecting can be guided by sensory analysis, targeting sources with creamy, peach, or coconut-like aroma profiles. demonchyaromatics.comthegoodscentscompany.com
Once a novel producing organism is identified, modern analytical and omics techniques can be employed to elucidate its native biosynthetic pathway. This knowledge is invaluable, as it may reveal novel enzymes or entire metabolic routes that are more efficient than synthetically designed pathways. These newly discovered genetic components can then be transferred to robust industrial microorganisms like S. cerevisiae or Y. lipolytica for large-scale, sustainable production.
Theoretical Modeling and Computational Chemistry in δ-Undecalactone Research
Computational approaches are becoming indispensable in modern metabolic engineering and enzyme discovery. Theoretical modeling and computational chemistry can accelerate research and reduce experimental costs in the development of δ-undecalactone production platforms.
Potential applications include:
Enzyme Mechanism Studies: Quantum mechanics (QM) methods can be used to model the reaction mechanisms of key enzymes in the biosynthetic pathway, providing insights into their catalytic action and guiding efforts to engineer their activity.
Molecular Docking: This technique can be used to predict how substrate precursors bind to an enzyme's active site. It is a powerful tool for screening large databases of enzymes to identify candidates for a specific chemical transformation or for predicting the impact of mutations in protein engineering campaigns.
Metabolic Modeling: Genome-scale metabolic models (GEMs) of host organisms can be used to simulate the effects of genetic modifications in silico. This allows researchers to predict how changes, such as gene knockouts or overexpression, will affect cell growth and δ-undecalactone production, thereby prioritizing the most promising experimental strategies.
Q & A
Q. How can researchers ensure reproducibility in δ-6S-Undecalactone bioassays?
- Methodological Answer : Adopt OECD guidelines for in vitro assays, including positive/negative controls and triplicate replicates. Report minimum inhibitory concentrations (MICs) with 95% confidence intervals. Share raw data via open-access repositories (e.g., Zenodo) to enable independent verification .
Q. What frameworks guide the integration of δ-6S-Undecalactone into structure-activity relationship (SAR) studies?
- Methodological Answer : Use QSAR software (e.g., Schrodinger’s Maestro) to correlate substituent effects (e.g., alkyl chain length) with bioactivity. Validate models via leave-one-out cross-validation (R > 0.8). Compare predicted vs. experimental IC50 values for derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
